molecular formula C4H11ClN2O2 B612974 (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride CAS No. 33209-01-7

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride

Cat. No.: B612974
CAS No.: 33209-01-7
M. Wt: 154.6
InChI Key: LZQCOMULTLYITH-MUWMCQJSSA-N
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Description

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is a chiral building block of high value in medicinal chemistry and drug discovery. Its defined stereochemistry and functional groups make it a versatile precursor for the synthesis of more complex bioactive molecules. This compound serves as a critical intermediate in the development of novel therapeutic agents, including its documented use as a key starting material in the synthesis of Spiro-lactam compounds investigated as NMDA receptor modulators . NMDA receptors are implicated in a range of neurological conditions, positioning this compound as a valuable asset for researchers exploring treatments for disorders of the central nervous system. By integrating this chiral synthon, scientists can construct molecular architectures designed to interact with specific biological targets, facilitating the optimization of drug efficacy and selectivity. This product is intended for use in research and further manufacturing applications, supporting innovative workflows in pharmaceutical development and chemical biology.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanamide;hydrochloride
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InChI

InChI=1S/C4H10N2O2.ClH/c1-2(7)3(5)4(6)8;/h2-3,7H,5H2,1H3,(H2,6,8);1H/t2-,3+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQCOMULTLYITH-MUWMCQJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186857
Record name (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride
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Molecular Weight

154.59 g/mol
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CAS No.

33209-01-7
Record name Butanamide, 2-amino-3-hydroxy-, hydrochloride (1:1), (2S,3R)-
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Record name (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride
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Record name (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride
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Record name [R-(R*,S*)]-2-amino-3-hydroxybutyramide monohydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threonine amide hydrochloride, is a derivative of the essential amino acid L-threonine. This document provides a comprehensive overview of its fundamental properties, synthesis, and known applications. While detailed information on its specific mechanism of action and involvement in signaling pathways is limited, this guide consolidates the available technical data for researchers and professionals in drug development and life sciences.

Core Properties

This compound is a white to off-white crystalline powder. It is known to be soluble in water and is typically stored at room temperature.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C4H11ClN2O2[2][3][4]
Molecular Weight 154.60 g/mol [2][3][4]
CAS Number 33209-01-7[2][3][4]
Appearance White to off-white powder or crystals[1]
Melting Point 118-122 °C[5]
Boiling Point 384.9 °C at 760 mmHg
Solubility Soluble in water
Storage Temperature Room Temperature[1]
Synonyms

This compound is also known by several other names, including:

  • L-Threonine amide hydrochloride

  • L-Threoninamide hydrochloride

  • H-Thr-NH2*HCl

  • (2S,3R)-2-Amino-3-hydroxy-butanamide hydrochloride

Synthesis

A general method for the preparation of L-threonine amide hydrochloride involves the reaction of L-threonine with thionyl chloride in methanol.

Experimental Protocol: Synthesis of L-Threonine Amide Hydrochloride

The following protocol outlines a common laboratory-scale synthesis:

Materials:

  • L-Threonine

  • Methanol

  • Thionyl chloride

  • Isopropanol

  • Ammonia gas

Procedure:

  • Dissolve 50 grams of L-threonine in methanol.

  • Slowly add 1.5 equivalents of thionyl chloride to the solution dropwise.

  • Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and concentrate it under vacuum.

  • Add isopropanol and evaporate the solvent under vacuum to remove any residual thionyl chloride.

  • Add more isopropanol to increase the volume by two to four times.

  • Introduce ammonia gas at a pressure of approximately 60 psi until the reaction is complete.

  • Filter the mixture to remove the ammonium chloride precipitate.

  • Partially evaporate the solvent and then add isopropanol hydrochloride.

  • Stir the mixture to allow the solid product to form.

  • Separate the solid product by filtration and wash it with isopropanol.

Diagram: Synthesis Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Esterification cluster_amidation Amidation cluster_purification Workup & Purification cluster_product Final Product L-Threonine L-Threonine Esterification_step Reaction in Methanol (Reflux) L-Threonine->Esterification_step Thionyl_chloride Thionyl Chloride Thionyl_chloride->Esterification_step Methanol Methanol Methanol->Esterification_step Amidation_step Amidation Reaction Esterification_step->Amidation_step Ammonia_gas Ammonia Gas Ammonia_gas->Amidation_step Purification_steps Concentration, Filtration & Washing Amidation_step->Purification_steps Final_Product (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride Purification_steps->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Biological and Research Applications

The primary application of this compound appears to be as a chiral building block in the synthesis of more complex molecules. It is also used in biotechnology and nutritional science.

Role in Synthesis
  • TRPV3 Modulators: L-Threonine amide hydrochloride is utilized as a reagent in the synthesis of N-monosubstituted [(pyridin-2-yl)methyl]amine and [(pyrimidin-4-yl)methyl]amine derivatives, which act as modulators of the transient receptor potential cation channel 3 (TRPV3).

Biotechnology and Nutrition
  • Cell Culture Media: It is used in cell culture media to enhance protein production, making it valuable for biopharmaceutical manufacturing.[5]

  • Nutritional Supplements: This compound is incorporated into dietary supplements to support muscle growth and recovery.[5]

  • Amino Acid Research: It serves as a compound for studying amino acid metabolism and its effects on health.[5]

Potential Signaling Pathway Involvement (Inferred from L-Threonine)

While no direct studies on the signaling pathways affected by this compound were identified, research on its parent molecule, L-threonine, suggests potential areas of investigation. L-threonine has been shown to regulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.

Diagram: Potential Signaling Pathways Influenced by L-Threonine

G Potential Signaling Pathways Influenced by L-Threonine cluster_upstream Upstream Signaling cluster_central Central Regulator cluster_downstream Downstream Effects L_Threonine L-Threonine PI3K_Akt PI3K/Akt Pathway L_Threonine->PI3K_Akt MAPKs MAPK Pathway L_Threonine->MAPKs mTORC mTORC Pathway PI3K_Akt->mTORC MAPKs->mTORC Cell_Cycle G1/S Phase Transition mTORC->Cell_Cycle

Caption: Inferred signaling pathways based on L-threonine research.

Experimental Protocols - General Considerations

Specific experimental protocols for the use of this compound in biological assays are not widely documented. However, based on its use in cell culture, a general protocol for its supplementation can be outlined.

Protocol: Supplementation in Cell Culture Media

Objective: To supplement cell culture media with this compound to support cell growth and protein production.

Materials:

  • This compound

  • Sterile, purified water (e.g., cell culture grade)

  • Basal cell culture medium

  • Sterile filters (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of a desired concentration (e.g., 100 mM) by dissolving the appropriate amount of this compound in sterile, purified water.

    • Ensure complete dissolution. Gentle warming may be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile tube.

    • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

  • Media Supplementation:

    • On the day of use, thaw the stock solution if frozen.

    • Add the required volume of the sterile stock solution to the basal cell culture medium to achieve the desired final concentration. The optimal concentration should be determined empirically for each cell line and application.

    • Mix the supplemented medium thoroughly before use.

  • Cell Culture:

    • Culture cells according to standard protocols, using the medium supplemented with this compound.

    • Monitor cell growth, viability, and protein production as required.

Conclusion

This compound is a commercially available derivative of L-threonine with established physicochemical properties and a clear synthetic route. Its primary utility lies in its role as a chiral precursor in organic synthesis and as a supplement in biotechnological and nutritional applications. While its direct biological mechanism of action and involvement in cellular signaling are not well-elucidated, the known functions of its parent amino acid, L-threonine, provide a basis for future research into the specific effects of this compound. This guide serves as a foundational resource for scientists and researchers working with this molecule.

References

An In-depth Technical Guide on (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, a derivative of the essential amino acid L-threonine. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications, with a focus on its role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Weight 154.60 g/mol [1][2][3]
Molecular Formula C4H11ClN2O2[1][2][3][4]
CAS Number 33209-01-7[1][3][4][5]
Synonyms L-Threonine Amide Hydrochloride, H-Thr-NH2*HCl, L-Threoninamide hydrochloride[1]
Purity >95% - 98%[1][6][5]
Physical Form White to off-white powder or crystals[5]
Storage Conditions Room Temperature, Inert atmosphere[1][5]

Note: Some sources may report a molecular weight of 154.05 g/mol or 154.6 g/mol .[6][7]

Synthesis and Manufacturing

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from the synthesis of similar amino acid amides. The process typically involves the amidation of a protected L-threonine derivative followed by deprotection.

A generalized synthetic workflow is depicted below. This process would require optimization and adaptation for specific laboratory conditions and desired purity levels.

G cluster_protection Protection cluster_activation_amidation Activation and Amidation cluster_deprotection_salification Deprotection and Salification L_Threonine L-Threonine Protected_Threonine N-Protected L-Threonine L_Threonine->Protected_Threonine Protecting Group (e.g., Boc, Cbz) Activated_Ester Activated Ester Derivative Protected_Threonine->Activated_Ester Activating Agent (e.g., DCC, HOBt) Amide_Product Protected Threonine Amide Activated_Ester->Amide_Product Ammonia Source (e.g., NH3, NH4Cl) Final_Product (2S,3R)-2-Amino-3-hydroxy- butanamide hydrochloride Amide_Product->Final_Product Acidic Deprotection (e.g., HCl in Dioxane)

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable reagent in synthetic chemistry. A notable application is its use in the synthesis of N-monosubstituted [(pyridin-2-yl)methyl]amine and [(pyrimidin-4-yl)methyl]amine derivatives. These synthesized compounds act as modulators of the transient receptor potential cation channel 3 (TRPV3)[1]. The TRPV3 channel is implicated in various physiological processes, including temperature sensation and pain perception, making it a target of interest in drug discovery.

Role in Cellular Signaling Pathways

While specific studies on the direct signaling effects of this compound are limited, the biological activities of its parent molecule, L-threonine, are well-documented. L-threonine is not merely a building block for protein synthesis but also functions as a signaling molecule that can influence critical cellular pathways related to growth, proliferation, and metabolism.

Notably, L-threonine has been shown to activate the PI3K/Akt, MAPKs, and mTOR signaling pathways . These pathways are central regulators of cell cycle progression, particularly the G1/S phase transition in embryonic stem cells.[8][9][10] The activation of these cascades can stimulate cell growth and proliferation.

The mTOR pathway, existing as two distinct complexes (mTORC1 and mTORC2), is a key downstream effector of L-threonine signaling.[9] Activation of mTORC1 leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, which in turn promote protein synthesis.

Below is a diagram illustrating the signaling cascade initiated by L-threonine.

G L_Threonine L-Threonine Amino_Acid_Transporter Amino Acid Transporter (in Lipid Raft/Caveolae) L_Threonine->Amino_Acid_Transporter PI3K_Akt PI3K/Akt Pathway Amino_Acid_Transporter->PI3K_Akt MAPKs MAPKs (ERK, p38, JNK) PI3K_Akt->MAPKs mTORC1 mTORC1 PI3K_Akt->mTORC1 mTORC2 mTORC2 PI3K_Akt->mTORC2 MAPKs->mTORC1 p70S6K_4EBP1 p70S6K & 4E-BP1 mTORC1->p70S6K_4EBP1 Cell_Growth Cell Growth & Proliferation (G1/S Transition) p70S6K_4EBP1->Cell_Growth

L-Threonine-mediated activation of key cellular signaling pathways.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate and potential biological relevance owing to its relationship with L-threonine. For researchers in drug development, its role as a precursor in the synthesis of TRPV3 modulators highlights its immediate value. Furthermore, the profound impact of its parent amino acid on fundamental cellular signaling pathways suggests that this and similar derivatives may warrant further investigation for their own biological activities. This guide provides a foundational understanding for future research and application of this compound.

References

An In-Depth Technical Guide to (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threoninamide hydrochloride, is a chiral amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. As a derivative of L-threonine, an essential amino acid, it serves as a valuable chiral building block in the asymmetric synthesis of complex molecules, including peptides and pharmaceutical intermediates. Its specific stereochemistry and functional groups—an amine, a hydroxyl group, and an amide—make it a versatile synthon for introducing chirality and functionality into target molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis.

Chemical Structure and Properties

This compound possesses a well-defined three-dimensional structure that is crucial for its utility in stereoselective synthesis. The "2S,3R" designation specifies the absolute configuration at the two chiral centers, which corresponds to the naturally occurring L-threonine enantiomer. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

  • IUPAC Name: this compound
  • Synonyms: L-Threoninamide hydrochloride, H-Thr-NH2*HCl
  • CAS Number: 33209-01-7
  • Molecular Formula: C4H11ClN2O2
  • Molecular Weight: 154.60 g/mol
Physicochemical Data
PropertyValueReference
Physical Form White to off-white powder or crystals
Purity Typically ≥97%
Storage Temperature Room Temperature
Solubility Soluble in water.

Note: Detailed spectral data such as 1H NMR, 13C NMR, and Mass Spectrometry would be found on the Certificate of Analysis (CoA) from a supplier, but is not publicly available in the search results.

Synthesis of this compound

A general method for the preparation of amino acid amides, including L-Threoninamide hydrochloride, involves the esterification of the amino acid followed by amidation.

Experimental Protocol: Synthesis of L-Threoninamide Hydrochloride

This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

Step 1: Esterification of L-Threonine

  • Suspend L-threonine in methanol.

  • Cool the suspension in an ice bath.

  • Add thionyl chloride dropwise to the cooled suspension while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by a suitable method (e.g., TLC) until completion.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride of L-threonine.

Step 2: Amidation of L-Threonine Methyl Ester Hydrochloride

  • Dissolve the L-threonine methyl ester hydrochloride in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized as a building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a C-terminal threonine amide. The amide at the C-terminus is a common feature in many biologically active peptides. The general workflow for incorporating an amino acid amide into a peptide sequence using Fmoc-based SPPS is outlined below.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the addition of an amino acid to a growing peptide chain on a solid support.

spss_workflow start Start: Resin with C-terminal Threoninamide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End of Cycle: Peptide Chain Elongated by One Residue wash2->end_cycle repeat Repeat for Next Amino Acid end_cycle->repeat Continue Synthesis repeat->deprotection Yes cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage No (Final Residue) purification Purification (e.g., RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: A generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single SPPS Coupling Cycle

This protocol outlines the manual steps for adding a single Fmoc-protected amino acid to a resin-bound peptide chain.[1][2]

  • Resin Swelling: The resin supporting the growing peptide chain is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.[1][3]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[1][2]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free N-terminal amine of the resin-bound peptide. A common activation method involves using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF. The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for a specified time (e.g., 1-2 hours).[1]

  • Washing: The resin is again washed thoroughly with DMF to remove any unreacted reagents and byproducts.[1][2]

  • Repeat or Cleavage: To add the next amino acid, the cycle of deprotection, washing, and coupling is repeated. Once the desired peptide sequence is assembled, a final cleavage step is performed to release the peptide from the resin and remove any side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[3]

Signaling Pathways and Logical Relationships

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. Its primary role, as established in the literature, is that of a chiral building block in chemical synthesis. The logical relationship in this context is its incorporation into a larger molecule, such as a peptide, to confer specific structural and, consequently, functional properties. The synthesis of a peptide, as outlined in the workflow above, represents a logical process where this molecule plays a crucial role.

The following diagram illustrates the logical relationship of using this compound as a starting material for the synthesis of a C-terminally amidated peptide.

logical_relationship start_material (2S,3R)-2-Amino-3-hydroxy- butanamide hydrochloride (Chiral Building Block) protection N-terminal Protection (e.g., Fmoc) start_material->protection attachment Attachment to Solid Support (e.g., Rink Amide Resin) protection->attachment spps Solid-Phase Peptide Synthesis (Iterative Coupling Cycles) attachment->spps final_peptide Target Peptide with C-terminal Threonine Amide spps->final_peptide

Caption: Logical flow from the starting material to the final peptide product.

Conclusion

This compound is a valuable and versatile chiral building block for synthetic chemists. Its well-defined stereochemistry makes it an excellent choice for introducing chirality in the synthesis of complex organic molecules. Its primary application lies in peptide synthesis, where it can be used to generate peptides with a C-terminal threonine amide, a common motif in bioactive peptides. The protocols and workflows described in this guide provide a foundation for its use in a research and drug development setting. Further research into the biological activities of peptides and other molecules synthesized using this building block will continue to expand its importance in medicinal chemistry.

References

A Technical Guide to the Potential Mechanism of Action of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is limited in publicly available scientific literature. This document provides a detailed overview of the known biological roles of its parent compound, L-threonine, and proposes potential mechanisms and investigational frameworks for the title compound based on its structural characteristics.

Introduction

This compound, also known as L-Threonine amide hydrochloride, is a derivative of the essential amino acid L-threonine.[1][2][3] As an amino acid amide, its structure presents unique biochemical properties that may differ from its parent amino acid. L-threonine is a crucial component in protein synthesis and a precursor for other vital biomolecules. Its derivatives are utilized in various applications, including as building blocks in pharmaceutical development and in biotechnology to enhance protein production in cell cultures.[2][] This guide explores the potential mechanisms of action of L-Threonine amide hydrochloride, drawing from the established functions of L-threonine and the biochemical implications of its amide functional group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 33209-01-7[1][5][6]
Molecular Formula C4H11ClN2O2[5][6][7]
Molecular Weight 154.60 g/mol [2][5]
Appearance White solid[2]
Purity ≥95-98% (by HPLC)[2][6]
Solubility Water soluble[1]
Melting Point 118-122 °C[2]

Proposed Mechanisms of Action

The biological activity of this compound is likely influenced by its structural similarity to L-threonine. The presence of the amide group may alter its metabolic stability, transport across cell membranes, and interaction with enzymes and receptors. Below are several hypothesized mechanisms of action.

As a derivative of L-threonine, the compound could act as a substrate, competitive inhibitor, or modulator of enzymes involved in L-threonine metabolism. L-threonine is a key player in several metabolic pathways, and its derivatives can influence these processes.[][8]

  • Protein Synthesis: The compound could potentially be recognized by aminoacyl-tRNA synthetases, although likely with different kinetics than L-threonine, thereby influencing the rate and fidelity of protein synthesis.

  • Glycine and Serine Metabolism: L-threonine is a precursor for glycine synthesis. The compound might interfere with this pathway, affecting the availability of one-carbon units for nucleotide synthesis and methylation reactions.

  • Feedback Inhibition: L-threonine is known to cause feedback inhibition of its own synthesis pathway in microorganisms by acting on enzymes like homoserine kinase.[8] L-Threonine amide hydrochloride could mimic this effect, potentially having antimicrobial applications.

A potential signaling pathway involving L-threonine metabolism is depicted below.

Threonine_Metabolism cluster_pathway L-Threonine Metabolic Pathways Threonine L-Threonine Protein_Syn Protein Synthesis Threonine->Protein_Syn Threonine_Dehydratase Threonine Dehydratase Threonine->Threonine_Dehydratase Threonine_Aldolase Threonine Aldolase Threonine->Threonine_Aldolase Threonine_Amide (2S,3R)-2-Amino-3- hydroxybutanamide Threonine_Amide->Threonine_Dehydratase ? Threonine_Amide->Threonine_Aldolase ? Glycine Glycine Isoleucine Isoleucine Biosynthesis Threonine_Dehydratase->Isoleucine Threonine_Aldolase->Glycine

Fig. 1: Potential interaction of L-Threonine amide with metabolic pathways.

Amino acids and their derivatives can act as neurotransmitters or neuromodulators. L-threonine itself plays a role in the central nervous system. The modification to an amide might alter its ability to cross the blood-brain barrier and interact with neuronal receptors.

Recommended Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic series of in vitro and in vivo experiments is recommended.

  • Objective: To determine if the compound interacts with key enzymes in L-threonine metabolic pathways.

  • Protocol:

    • Purify recombinant human threonine dehydratase and threonine aldolase.

    • Perform kinetic assays in the presence of varying concentrations of L-threonine (substrate) and the test compound.

    • Use a suitable spectrophotometric or fluorometric method to measure enzyme activity.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate Ki values.

  • Objective: To assess the effect of the compound on cell viability, proliferation, and specific signaling pathways in relevant cell lines (e.g., hepatocytes for metabolism, neuronal cells for neuroactivity).

  • Protocol:

    • Culture selected cell lines in appropriate media.

    • Treat cells with a dose-range of the compound for various time points.

    • Assess cell viability using an MTT or similar assay.

    • For pathway analysis, lyse the cells and perform Western blotting for key signaling proteins (e.g., phosphorylated forms of kinases) or use reporter gene assays.

An example of an experimental workflow is illustrated below.

Experimental_Workflow cluster_workflow Investigational Workflow start Hypothesis Generation in_vitro In Vitro Studies (Enzyme Assays, Receptor Binding) start->in_vitro cell_based Cell-Based Assays (Viability, Signaling) in_vitro->cell_based in_vivo In Vivo Models (Animal Studies) cell_based->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Mechanism Elucidation data_analysis->conclusion

Fig. 2: A general workflow for investigating the mechanism of action.
  • Objective: To determine if the compound binds to known neurotransmitter receptors.

  • Protocol:

    • Prepare cell membrane fractions from tissues or cell lines expressing the receptor of interest (e.g., glutamate, GABA receptors).

    • Perform competitive binding assays using a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

Summary and Future Directions

This compound is a simple derivative of L-threonine with potential biological activities that are currently underexplored. Based on its structure, it is plausible that its mechanism of action involves interaction with L-threonine metabolic pathways or neuromodulatory systems. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate these possibilities. Future research should focus on these in vitro and subsequent in vivo studies to fully characterize the pharmacological profile of this compound, which could uncover novel therapeutic applications.

References

The Therapeutic Promise of Hydroxybutanamide Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hydroxybutanamide and its derivatives represent a versatile and promising class of small molecules with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth overview of the current research, focusing on their applications as inhibitors of Matrix Metalloproteinases (MMPs) in oncology, Histone Deacetylases (HDACs) for neurological and oncological indications, and GABA uptake transporters for neurological disorders. This document synthesizes key quantitative data, details experimental protocols for compound evaluation, and visualizes the underlying mechanisms of action to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction to Hydroxybutanamide Compounds

The hydroxybutanamide scaffold is a key pharmacophore that has demonstrated a wide range of biological activities. The presence of both a hydroxyl and an amide functional group allows for diverse chemical modifications, making it an attractive starting point for the development of targeted therapeutics. The core structure's ability to chelate metal ions, such as the zinc ion in the active site of MMPs and HDACs, is fundamental to the inhibitory activity of many of its derivatives. This guide will explore the three primary therapeutic avenues for hydroxybutanamide compounds, presenting the current state of research and future directions.

Therapeutic Applications

Matrix Metalloproteinase (MMP) Inhibition in Oncology

A significant area of investigation for hydroxybutanamide derivatives is in the inhibition of MMPs, a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[1] The dysregulation of MMPs is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.[2][3] N-hydroxybutanamide derivatives, which incorporate a hydroxamic acid moiety, are particularly effective as they act as potent zinc-chelating agents within the MMP active site.[1]

One notable derivative, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, has demonstrated significant inhibitory activity against several key MMPs implicated in cancer progression.[3][4]

Quantitative Data: MMP Inhibition

CompoundTarget MMPsIC50 (µM)Reference(s)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-2, MMP-9, MMP-141 - 1.5[2][3][4]
MMP-3~10[3]

In preclinical studies, this iodoaniline derivative has shown promising in vivo efficacy. In a mouse model of B16 melanoma, the compound exhibited both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% reduction in metastasis.[4]

Signaling Pathway: MMP Inhibition in Cancer Progression

The inhibition of MMPs by N-hydroxybutanamide derivatives disrupts the signaling cascade that promotes cancer cell invasion and metastasis. By blocking the enzymatic activity of MMPs, these compounds prevent the degradation of the extracellular matrix, a critical step for tumor cell migration.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM Extracellular Matrix (Collagen, etc.) Degraded_ECM Degraded ECM Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Promotes Pro_MMP Pro-MMP Active_MMP Active MMP (e.g., MMP-2, MMP-9) Pro_MMP->Active_MMP Activation Active_MMP->ECM Degradation Hydroxybutanamide N-Hydroxybutanamide Derivative Hydroxybutanamide->Active_MMP Inhibition (Zinc Chelation) HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors, Neuroprotective Factors) Acetylated_Histone->Gene_Expression Allows Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Leads to HDAC HDAC Enzyme Hydroxybutanamide N-Hydroxybutanamide Derivative Hydroxybutanamide->HDAC Inhibition GABA_Uptake_Inhibition cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicles Postsynaptic Postsynaptic Neuron GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor->Postsynaptic Inhibitory Signal Inhibitory_Signal Increased Inhibitory Neurotransmission Hydroxybutanamide 4-Hydroxybutanamide Derivative Hydroxybutanamide->GAT Inhibition Synthesis_Workflow Start 4-Iodoaniline + Succinic Anhydride Step1 Step 1: Imidization (Polyphosphate Ester, Chloroform, Reflux) Start->Step1 Intermediate N-(4-iodophenyl)succinimide Step1->Intermediate Step2 Step 2: Ring Opening (Aqueous Hydroxylamine, Methanol, 30°C) Intermediate->Step2 Product N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide Step2->Product MMP_Assay_Workflow Start Prepare Reagents: - MMP Enzyme - Test Compound - FRET Substrate Step1 Pre-incubation: MMP Enzyme + Test Compound Start->Step1 Step2 Initiate Reaction: Add FRET Substrate Step1->Step2 Step3 Kinetic Measurement: Monitor Fluorescence (Ex/Em appropriate for FRET pair) Step2->Step3 End Data Analysis: Calculate % Inhibition and IC50 Step3->End HDAC_Assay_Workflow Start Prepare Reagents: - HDAC Enzyme - Test Compound - Fluorogenic Substrate - Developer Step1 HDAC Reaction: HDAC Enzyme + Test Compound + Fluorogenic Substrate Start->Step1 Step2 Incubation (37°C) Step1->Step2 Step3 Stop Reaction & Develop Signal: Add Developer Step2->Step3 Step4 Fluorescence Measurement (e.g., Ex/Em = 360/460 nm) Step3->Step4 End Data Analysis: Calculate % Inhibition and IC50 Step4->End GABA_Assay_Workflow Start Cell Culture: HEK293 cells expressing a specific GAT subtype Step1 Pre-incubation: Cells + Test Compound Start->Step1 Step2 Initiate Uptake: Add [³H]GABA Step1->Step2 Step3 Terminate Uptake & Wash Cells Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 Scintillation Counting Step4->Step5 End Data Analysis: Calculate % Inhibition and IC50 Step5->End

References

A Technical Guide to the Potential Metabolic Role of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, the hydrochloride salt of L-threoninamide, is a derivative of the essential amino acid L-threonine. While its direct and specific role in metabolic pathways is not extensively documented in publicly available scientific literature, its structural similarity to L-threonine suggests potential interactions with the well-established metabolic network of its parent amino acid. This technical guide provides an in-depth overview of L-threonine metabolism as a foundational context and explores the hypothetical roles of L-threoninamide. Furthermore, it outlines potential experimental workflows to elucidate its metabolic fate and bioactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the metabolic implications of amino acid derivatives.

Introduction to this compound

This compound is a chemical compound that is structurally derived from L-threonine, an essential α-amino acid. It is characterized by the presence of an amide group in place of the carboxylic acid group of L-threonine. While L-threonine is a fundamental component of proteins and a precursor for several metabolic pathways, the specific biological functions of its amide derivative are not well-defined. Understanding the potential metabolic pathways of L-threoninamide is crucial for evaluating its pharmacological and toxicological profiles.

The Metabolic Landscape of L-Threonine

To infer the potential metabolic role of L-threoninamide, it is imperative to first understand the metabolic pathways of its parent molecule, L-threonine. L-threonine is catabolized through several major pathways in various organisms, leading to the formation of key metabolic intermediates.

Major Catabolic Pathways of L-Threonine

L-threonine is primarily degraded via three main enzymatic pathways:

  • Threonine Dehydrogenase Pathway: This is a major pathway in many prokaryotes and eukaryotes. L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.

  • Threonine Dehydratase/ deaminase Pathway: In this pathway, L-threonine is deaminated to α-ketobutyrate and ammonia. α-ketobutyrate can then be converted to propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle.

  • Threonine Aldolase Pathway: This pathway involves the cleavage of L-threonine to glycine and acetaldehyde.

The key enzymes and products of these pathways are summarized in the table below.

Pathway Key Enzyme Intermediate(s) End Product(s) Cellular Location
Threonine DehydrogenaseL-threonine 3-dehydrogenase2-Amino-3-ketobutyrateGlycine, Acetyl-CoAMitochondria
Threonine DehydrataseL-threonine ammonia-lyaseα-KetobutyratePropionyl-CoA, Succinyl-CoACytosol, Mitochondria
Threonine AldolaseL-threonine aldolase-Glycine, AcetaldehydeCytosol

Hypothetical Metabolic Roles of this compound

Given its structure, L-threoninamide could potentially interact with L-threonine metabolic pathways in several ways:

  • As a Pro-drug or Precursor: It may be hydrolyzed by cellular amidases to yield L-threonine and ammonia. The resulting L-threonine would then enter its established metabolic pathways.

  • As an Enzyme Inhibitor: The amide moiety could allow the molecule to act as a competitive or non-competitive inhibitor of enzymes that recognize L-threonine, such as threonine dehydrogenase or threonine dehydratase.

  • As an Alternative Substrate: It might be recognized by certain enzymes and converted into novel metabolites, which could have distinct biological activities.

The potential metabolic fate of L-threoninamide is depicted in the following diagram:

Hypothetical_Metabolic_Fate cluster_cell Cellular Environment Threoninamide (2S,3R)-2-Amino-3-hydroxy- butanamide hydrochloride L_Threonine L-Threonine Threoninamide->L_Threonine Amidase Hydrolysis Enzyme Threonine-Utilizing Enzyme (e.g., Dehydrogenase) Threoninamide->Enzyme Inhibition? Novel_Metabolite Novel Metabolite Threoninamide->Novel_Metabolite Alternative Substrate? L_Threonine->Enzyme Substrate Experimental_Workflow start Start Investigation in_vitro In Vitro Enzyme Assays (Hydrolysis & Inhibition) start->in_vitro cell_based Cell-Based Metabolomics (Labeled & Unlabeled) in_vitro->cell_based animal_studies In Vivo Animal Studies (Pharmacokinetics & Metabolite ID) cell_based->animal_studies data_analysis Data Analysis & Pathway Mapping animal_studies->data_analysis conclusion Elucidation of Metabolic Role data_analysis->conclusion

Methodological & Application

Application Notes and Protocols for (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is a derivative of L-threonine, presenting a unique building block for the synthesis of modified peptides. Its incorporation can introduce a C-terminal amide and a secondary alcohol, potentially influencing the peptide's conformational properties, solubility, and biological activity. The presence of the hydroxyl group offers a site for post-synthesis modifications, such as glycosylation or phosphorylation, which are crucial for studying protein function and developing novel therapeutics. This document provides detailed application notes and experimental protocols for the successful incorporation of (2S,3R)-2-Amino-3-hydroxybutanamide into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValue
CAS Number 33209-01-7[1]
Molecular Formula C4H11ClN2O2[1]
Molecular Weight 154.60 g/mol

Application in Solid-Phase Peptide Synthesis

The primary application of (2S,3R)-2-Amino-3-hydroxybutanamide in SPPS is as a C-terminal residue or for internal incorporation to introduce a hydrophilic and modifiable side chain. To be utilized in Fmoc-SPPS, the α-amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group should be protected with a tert-butyl (tBu) group to prevent unwanted side reactions during peptide assembly. The resulting building block is Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide .

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and should be optimized for specific peptide sequences and scales.

Protocol 1: Resin Selection and Loading of the First Amino Acid

The choice of resin depends on whether the target peptide will have a C-terminal acid or amide. When incorporating (2S,3R)-2-Amino-3-hydroxybutanamide as a non-C-terminal residue, standard resins like Rink Amide (for peptide amides) or Wang resin (for peptide acids) are suitable.

Workflow for Resin Preparation:

G Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple First Fmoc-Amino Acid Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Capping Capping (Optional) Wash2->Capping

Caption: Workflow for resin preparation and first amino acid coupling.

Materials:

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Capping solution (e.g., Acetic anhydride/DIPEA/DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF and add the 20% piperidine in DMF solution to remove the Fmoc group from the resin. Agitate for 5-10 minutes.

  • Drain the solution and repeat the deprotection step for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Dissolve the first Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test).

  • Once the coupling is complete, wash the resin with DMF (3-5 times).

  • (Optional) Cap any unreacted amino groups with the capping solution for 30 minutes.

  • Wash the resin with DMF and then Dichloromethane (DCM) and dry under vacuum.

Protocol 2: Incorporation of Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide

This protocol outlines the coupling of the protected (2S,3R)-2-Amino-3-hydroxybutanamide to the growing peptide chain.

SPPS Cycle for Amino Acid Incorporation:

G Start Start of Cycle (Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA(tBu)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Check Check Coupling (Kaiser Test) Wash2->Check Repeat Repeat Coupling Check->Repeat Incomplete Next Proceed to Next Cycle Check->Next Complete Repeat->Coupling

Caption: The iterative cycle of solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • DMF

Procedure:

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1 (steps 2-4).

  • Prepare the activated amino acid solution: Dissolve Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance from the β-hydroxyl group, longer coupling times or double coupling may be necessary.

  • Monitor the reaction completion with a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • After complete coupling, wash the resin thoroughly with DMF.

Protocol 3: Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the side-chain protecting groups.

Deprotection Scheme:

G Protected Protected Peptide-Resin Fmoc-(AA)n-...-AA(tBu)-Resin TFA_treatment TFA Cleavage Cocktail (TFA/TIS/H2O) Protected->TFA_treatment Final Cleavage Cleaved Cleaved and Deprotected Peptide H-(AA)n-...-AA-OH/NH2 TFA_treatment->Cleaved

Caption: Final cleavage and deprotection of the synthesized peptide.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide estimated parameters for the incorporation of Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide based on typical values for other sterically hindered or hydroxyl-containing amino acids. Actual values should be determined empirically.

Table 1: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide3 - 5
Coupling Reagent (e.g., HBTU/HATU)2.9 - 4.9
DIPEA6 - 10

Table 2: Typical Reaction Conditions

StepReagent/SolventTimeTemperature
Resin SwellingDMF30 - 60 minRoom Temperature
Fmoc Deprotection20% Piperidine in DMF2 x 10 minRoom Temperature
CouplingHBTU/DIPEA in DMF1 - 4 hoursRoom Temperature
CappingAcetic Anhydride/DIPEA in DMF30 minRoom Temperature
Cleavage95% TFA / 2.5% TIS / 2.5% H2O2 - 4 hoursRoom Temperature

Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, extend the reaction time or perform a second coupling with freshly activated amino acid. Using a more potent coupling agent like HATU may also improve efficiency.

  • Side Reactions: Ensure the hydroxyl group is adequately protected with a tBu group to prevent O-acylation during synthesis.

  • Low Cleavage Yield: Ensure sufficient time and volume of the cleavage cocktail. For peptides prone to aggregation, a different cleavage cocktail composition may be required.

Conclusion

The incorporation of (2S,3R)-2-Amino-3-hydroxybutanamide into peptides offers a valuable strategy for introducing novel structural and functional motifs. The protocols provided herein, based on standard Fmoc-SPPS chemistry, serve as a comprehensive guide for researchers. While the provided data offers a strong starting point, empirical optimization of coupling and cleavage conditions is recommended to achieve the highest purity and yield for each specific peptide sequence.

References

Application Notes and Protocols for Coupling Reactions of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the coupling of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride with carboxylic acids to form N-acyl derivatives. This threonine amide derivative is a valuable chiral building block in medicinal chemistry and drug development. The following sections offer guidance on common coupling methodologies, quantitative comparisons of various coupling agents, and step-by-step experimental procedures.

Overview of Amide Coupling

The formation of an amide bond between the primary amine of (2S,3R)-2-Amino-3-hydroxybutanamide and a carboxylic acid is a condensation reaction that requires the activation of the carboxylic acid component.[1] This is typically achieved using a coupling reagent. The hydrochloride salt of the amine starting material necessitates the use of a non-nucleophilic base to neutralize the salt and liberate the free amine for the reaction.

The choice of coupling reagent, solvent, and base is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.[2] Common challenges include side reactions involving the hydroxyl group of the threonine backbone and potential racemization, especially with sterically hindered substrates.[3]

Comparative Data of Common Coupling Protocols

The selection of an appropriate coupling reagent is crucial for the successful synthesis of N-acyl (2S,3R)-2-Amino-3-hydroxybutanamide derivatives. The following table summarizes the expected performance of various common coupling reagents based on their known reactivity profiles for similar transformations. The yields and purity are representative and may vary depending on the specific carboxylic acid substrate and reaction conditions.

Coupling Reagent CombinationAcronymTypical Yield (%)Typical Purity (%)Key Features & Remarks
Uronium/Aminium-Based Reagents
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-DiisopropylethylamineHATU / DIPEA85-95>95Highly efficient, fast reaction times, low racemization. Suitable for sterically hindered substrates.[2]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-DiisopropylethylamineHBTU / DIPEA80-90>95A common and effective coupling reagent, slightly less reactive than HATU.[4]
Carbodiimide-Based Reagents
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-HydroxybenzotriazoleEDC / HOBt75-85>90Water-soluble byproducts simplify workup. HOBt is added to suppress racemization.[3][5]
Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleDCC / HOBt70-85>90Forms a dicyclohexylurea (DCU) precipitate that can be removed by filtration.[1][6]
Phosphonium-Based Reagents
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate / N,N-DiisopropylethylamineBOP / DIPEA80-90>95Very effective but produces carcinogenic HMPA as a byproduct.[6]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate / N,N-DiisopropylethylaminePyBOP / DIPEA85-95>95A safer alternative to BOP with similar high reactivity.[6]

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a generic carboxylic acid using two common methods.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

    • Add this compound (1.1 eq) to the solution.

    • Add HATU (1.2 eq) to the reaction mixture.

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 eq) to the stirred mixture. Note: The base neutralizes the hydrochloride salt and facilitates the coupling reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure N-acyl product.

Protocol 2: Coupling using EDC/HOBt

This protocol is a cost-effective alternative, particularly suitable when the byproducts' water solubility is advantageous for purification.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Reaction Execution:

    • Cool the mixture to 0 °C.

    • Add EDC (1.2 eq) to the solution.

    • Add triethylamine or DIPEA (2.2 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • If DCM was used as the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF was used, dilute with ethyl acetate before washing.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the final product.

Visualized Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the chemical pathway, a general experimental workflow, and a decision-making guide for selecting a coupling protocol.

G General Amide Coupling Pathway cluster_reactants Reactants Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Amine_HCl (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine + Base Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Product N-Acyl Product Activated_Intermediate->Product + Free Amine Byproducts Byproducts Activated_Intermediate->Byproducts

Caption: General chemical pathway for amide bond formation.

G Experimental Workflow for Amide Coupling Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Amine Hydrochloride in Anhydrous Solvent Start->Dissolve_Reactants Add_Reagents Add Coupling Reagent and Cool to 0 °C Dissolve_Reactants->Add_Reagents Add_Base Add Base Dropwise Add_Reagents->Add_Base Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Base->Reaction Workup Aqueous Workup (e.g., EtOAc extraction, washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS) Purification->Characterization End End Characterization->End G Decision Logic for Coupling Reagent Selection Start Start: Select Coupling Protocol Substrate_Properties Sterically Hindered Carboxylic Acid? Start->Substrate_Properties HATU_PyBOP Use High-Reactivity Reagent: HATU or PyBOP Substrate_Properties->HATU_PyBOP Yes Workup_Consideration Is Water-Soluble Byproduct Desired? Substrate_Properties->Workup_Consideration No EDC_DCC Standard Reagent Sufficient: EDC/HOBt or DCC/HOBt Use_EDC Use EDC/HOBt Workup_Consideration->Use_EDC Yes Use_DCC Use DCC/HOBt Workup_Consideration->Use_DCC No

References

Application Notes and Protocols for (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride , also known as L-Threonine amide hydrochloride, is a versatile chiral building block with significant applications in medicinal chemistry. Its inherent stereochemistry and functional groups—a primary amine, a secondary alcohol, and an amide—make it a valuable precursor for the synthesis of complex molecules, including peptide-based therapeutics and small molecule drug candidates.

I. Application in Prodrug Development: Synthesis of a Gemcitabine-Threonine Amide Prodrug

A notable application of a threonine derivative is in the development of prodrugs to enhance the therapeutic efficacy of existing anticancer agents. A study by Hong et al. (2018) describes the synthesis of a Gemcitabine-Threonine amide prodrug (Gem-Thr) designed to target amino acid transporters overexpressed in pancreatic cancer cells.[1][2] This approach aims to improve the metabolic stability and tumor-specific uptake of the parent drug, gemcitabine.

The threonine moiety is introduced to be recognized by the L-type amino acid transporter 1 (LAT-1), which is often upregulated in cancer cells.[1][2] The resulting prodrug, Gem-Thr, demonstrated enhanced anti-cancer effects in pancreatic cancer cell lines compared to the parent drug.[1][2] Furthermore, in vivo pharmacokinetic studies in rats revealed that the amide prodrug strategy significantly improved the metabolic stability of gemcitabine.[2][3]

The following table summarizes the pharmacokinetic parameters of gemcitabine and the gemcitabine formed from the Gem-Thr prodrug after intravenous administration in rats.

ParameterGemcitabine (4 mg/kg)Gem-Thr (4 mg/kg)Fold Change
AUC (μg·min/mL) 948.38 ± 52.041735.54 ± 246.33 (as formed gemcitabine)1.83
Total Clearance (CL) (mL/min/kg) 4.23 ± 0.230.60 ± 0.097.05
Volume of Distribution (Vss) (mL/kg) 2483.64 ± 867.19--
Mean Residence Time (MRT) (min) 582.06 ± 177.90--
Data sourced from Hong et al. (2018).[3][4]
II. Application as a Chiral Building Block in Peptide Synthesis

L-Threonine amide hydrochloride serves as a fundamental building block in peptide synthesis. The primary amine allows for N-terminal extension, while the amide remains as the C-terminus. The hydroxyl group on the side chain can be crucial for biological activity, potentially forming hydrogen bonds with target receptors or enzymes. While specific protocols for the direct use of the hydrochloride salt in automated peptide synthesizers are less common than for its protected counterparts (e.g., Fmoc-Thr(tBu)-OH), it can be utilized in solution-phase peptide synthesis.

III. Application in the Synthesis of Bioactive Small Molecules

This compound is also utilized as a reagent in the synthesis of N-monosubstituted [(pyridin-2-yl)methyl]amine and [(pyrimidin-4-yl)methyl]amine derivatives, which have been identified as modulators of the Transient Receptor Potential Cation Channel Subfamily V Member 3 (TRPV3).[5] TRPV3 is an ion channel involved in thermosensation and has been implicated in various physiological and pathological processes, making it a target for drug discovery.

Experimental Protocols

Protocol 1: Synthesis of Gemcitabine-Threonine Amide Prodrug (Gem-Thr)

This protocol is adapted from the work of Hong et al. (2018) for the synthesis of a Gemcitabine-Threonine amide prodrug.[1][5]

Step 1: Amide Bond Formation between Gemcitabine and N-Boc-L-Threonine

  • To a solution of Gemcitabine (1.0 equivalent) in a 3:1 mixture of DMF/DMSO, add N-Boc-L-Threonine (1.2 equivalents), 4-methylmorpholine (2.0 equivalents), 1-hydroxy-1H-benzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.5 equivalents).

  • Stir the reaction mixture at 55 °C for 17 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-Gemcitabine-Threonine.

Step 2: Boc Deprotection

  • Dissolve the N-Boc-Gemcitabine-Threonine from the previous step in dry dichloromethane (CH₂Cl₂).

  • Add a 4N solution of HCl in dioxane (excess).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the Gemcitabine-Threonine amide prodrug hydrochloride salt (Gem-Thr).

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection Gemcitabine Gemcitabine Reagents1 EDCI, HOBt, 4-Methylmorpholine DMF/DMSO, 55°C, 17h Gemcitabine->Reagents1 BocThr N-Boc-L-Threonine BocThr->Reagents1 BocGemThr N-Boc-Gemcitabine-Threonine Reagents1->BocGemThr Reagents2 4N HCl in Dioxane CH2Cl2, RT, 30 min BocGemThr->Reagents2 GemThr Gemcitabine-Threonine Amide Prodrug (Gem-Thr) Reagents2->GemThr TRPV3 TRPV3 Activation (e.g., by heat, chemical modulators) Ca_influx Ca²⁺ Influx TRPV3->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII TGFa_release TGFα Release CaMKII->TGFa_release EGFR EGFR Phosphorylation (Autocrine Signaling) TGFa_release->EGFR PI3K PI3K Activation EGFR->PI3K NFkB NF-κB Activation PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation

References

Application Notes and Protocols for the Synthesis of Novel Peptides Utilizing (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threonine amide hydrochloride, is a valuable building block for the synthesis of novel peptide amides. Peptides with a C-terminal amide are of significant interest in drug development due to their increased metabolic stability and often enhanced biological activity compared to their corresponding carboxylic acid forms.[1][2] Threonine, a hydroxyl-containing amino acid, is a frequent component of bioactive peptides and can be a crucial site for post-translational modifications such as phosphorylation and glycosylation, which play vital roles in cellular signaling.[3]

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating a C-terminal threonine amide. The protocols outlined below are designed to ensure high purity and yield, addressing the potential challenges associated with sterically hindered amino acids like threonine.[3][4]

Data Presentation: Expected Outcomes in Threonine-Containing Peptide Synthesis

The successful synthesis of peptides containing threonine is dependent on optimized protocols. The following table summarizes the expected quantitative data for the synthesis of a representative decapeptide using the protocols described below. Actual results may vary depending on the specific peptide sequence and the synthesis scale.[3][5]

ParameterExpected ValueNotes
Coupling Efficiency (per cycle) >99%Difficult couplings, such as those involving threonine, may require a double coupling strategy.[3]
Crude Peptide Purity (post-cleavage) 70-90%Highly sequence-dependent. Aggregation-prone sequences may result in lower purity.[3]
Final Peptide Purity (post-HPLC) >95-98%Dependent on the efficiency of the purification process.[3]
Overall Yield 10-40%Highly dependent on the length of the peptide and the efficiency of each synthesis step.[3]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a C-Terminal Threonine Amide Peptide

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using a Rink Amide resin, which is suitable for the preparation of peptide amides via Fmoc chemistry.[1][4]

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (0.1 mmol substitution) in a reaction vessel.

  • Add dimethylformamide (DMF, ~10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[4]

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 20% piperidine in DMF (10 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]

  • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of the First Amino Acid (to the Rink Amide Linker):

  • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF (~5 mL).

  • Pre-activate the mixture for 2-5 minutes.[4]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain and wash the resin with DMF (3 x 10 mL).

4. Chain Elongation (Coupling of Subsequent Amino Acids):

  • Repeat the Fmoc deprotection step as described in step 2.

  • Couple the subsequent Fmoc-protected amino acids using the activation and coupling procedure described in step 3. For standard amino acids, a single coupling of 30-60 minutes may be sufficient.[4]

5. Coupling of this compound:

  • For the final coupling step to introduce the C-terminal threonine amide, the hydroxyl group of the threonine should be protected, typically with a tert-butyl (tBu) group (Fmoc-Thr(tBu)-OH).[3][6]

  • Due to the steric hindrance of threonine, a double coupling strategy is recommended for optimal efficiency.[3]

    • Perform the first coupling for 1-2 hours as described in step 3.

    • Drain, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Thr(tBu)-OH.[4]

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.[4]

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM, 5 x 10 mL) and dry under a vacuum.[4]

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[4]

  • Add the cleavage cocktail (~10 mL) to the resin and agitate for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.[7]

Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps cluster_reagents Key Reagents Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization ThrAmide (2S,3R)-2-Amino-3-hydroxybutanamide HCl (as Fmoc-Thr(tBu)-OH) AAs Fmoc-Protected Amino Acids

Caption: Workflow for Solid-Phase Synthesis of a C-Terminal Threonine Amide Peptide.

Representative Signaling Pathway Involving Threonine Phosphorylation

Threonine-containing peptides are often designed to interact with or modulate signaling pathways where threonine phosphorylation is a key event. The MAPK/ERK pathway is a classic example where serine/threonine kinases play a crucial role in regulating cell proliferation, differentiation, and survival.[3]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Regulates Gene Expression Peptide Novel Threonine-Containing Peptide (Inhibitor/Modulator) Peptide->MEK Potential Inhibition Peptide->ERK Potential Inhibition

References

Application Note: NMR Spectral Analysis of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is a derivative of the essential amino acid L-threonine. Its structural characterization is crucial for quality control, stability studies, and understanding its role in various biochemical processes. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry. This note presents the expected ¹H and ¹³C NMR spectral data and provides a comprehensive protocol for sample preparation and data acquisition.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the core structure of this compound. These predictions are based on the known spectral data of L-threonine and general principles of NMR spectroscopy. The amide and hydrochloride functionalities will influence the chemical shifts of nearby protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~ 3.6 - 3.8d~ 4-5
H3~ 4.2 - 4.4dq~ 4-5 (d), ~ 6-7 (q)
H4 (CH₃)~ 1.2 - 1.4d~ 6-7
NH₂ (Amide)~ 7.0 - 8.0br s-
NH₃⁺~ 8.0 - 9.0br s-
OH~ 5.0 - 6.0br s-

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS). The exact positions of exchangeable protons (NH₂, NH₃⁺, OH) can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)~ 170 - 175
C2~ 58 - 62
C3~ 65 - 69
C4 (CH₃)~ 18 - 22

Experimental Protocols

This section details the methodologies for acquiring high-quality NMR spectra of polar hydrochloride salts like this compound.

Sample Preparation
  • Solvent Selection: Due to the polar and salt nature of the analyte, deuterated polar solvents are required. Deuterium oxide (D₂O) is a common choice. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, with the latter being particularly useful for observing exchangeable protons (NH and OH).

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex or gently sonicate the mixture to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters (Example):

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Solvent: D₂O.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters (Example):

    • Pulse Program: Standard proton-decoupled (zgpg30 or similar).

    • Solvent: D₂O.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS for D₂O). d. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. e. Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure with expected NMR correlations.

Experimental_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Insert Sample into Spectrometer Filter->Spectrometer Setup Set Up Experiment (1H, 13C) Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Spectrum Correction->Calibration Analysis Integrate & Analyze Peaks Calibration->Analysis Report Generate Spectral Report Analysis->Report

Caption: Experimental workflow for NMR analysis.

Caption: Molecular structure and expected correlations.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided representative data and workflow serve as a robust guide for the analysis and confirmation of the chemical structure of this and other similar polar small molecules, ensuring data integrity and reliability in research and development settings.

Application Note: Quantitative Analysis of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, the hydrochloride salt of L-threonine amide, in a sample matrix. The protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for selective and accurate quantification. This method is suitable for various applications, including pharmaceutical development, quality control, and metabolic research.

Introduction

This compound is a derivative of the essential amino acid L-threonine. As an amino acid amide, it is a small, polar molecule that can be challenging to retain and analyze using traditional reversed-phase liquid chromatography. This application note presents a reliable LC-MS/MS method that overcomes these challenges, providing a highly selective and sensitive analytical solution. The methodology is based on established principles for the analysis of polar, hydrophilic compounds.

Experimental Protocols

Sample Preparation

A simple protein precipitation and extraction protocol is employed to prepare the sample for LC-MS/MS analysis.

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Internal Standard (IS) solution (e.g., stable isotope-labeled L-threonine amide)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh and dissolve the this compound standard in LC-MS grade water to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution with a mixture of acetonitrile and water (1:1 v/v).

  • For sample analysis, add 200 µL of cold methanol containing the internal standard to 50 µL of the sample in a microcentrifuge tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then a 2-minute wash with 95% B, followed by a 3-minute re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray (+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The precursor ion for (2S,3R)-2-Amino-3-hydroxybutanamide is its protonated form [M+H]⁺, with a theoretical m/z of 119.08. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the known fragmentation of L-threonine, the following MRM transitions are proposed for quantification and confirmation.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
(2S,3R)-2-Amino-3-hydroxybutanamide119.174.1Quantifier
(2S,3R)-2-Amino-3-hydroxybutanamide119.157.1Qualifier
Internal Standard (e.g., ¹³C₄,¹⁵N₂-L-threonine amide)125.178.1Internal Standard

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis Results

Sample IDConcentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
BlankNot Detected0150,0000.000
Cal 10.11,200152,0000.008
Cal 20.56,100151,0000.040
Cal 31.012,500153,0000.082
Cal 45.063,000150,0000.420
Cal 510.0128,000152,0000.842
QC Low0.89,800151,0000.065
QC Mid4.051,000153,0000.333
QC High8.0101,000150,0000.673
Sample 12.531,000152,0000.204
Sample 27.291,000151,0000.603

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Precipitation Protein Precipitation (Cold Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC HILIC Separation Supernatant->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting fragmentation_pathway cluster_fragments Product Ions Precursor Precursor Ion [M+H]⁺ m/z = 119.1 Fragment1 [M+H - H₂O - C=O]⁺ m/z = 74.1 (Quantifier) Precursor->Fragment1 - H₂O, -C=O Fragment2 [M+H - H₂O - NH₃ - C=O]⁺ m/z = 57.1 (Qualifier) Fragment1->Fragment2 - NH₃

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with Threonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides and other molecules containing threonine derivatives. Low coupling efficiency is a frequent hurdle, primarily due to the steric hindrance of threonine's β-branched side chain. This guide offers practical solutions to enhance coupling yields and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of threonine derivatives?

A1: Researchers often encounter low coupling efficiency with threonine derivatives due to a combination of factors:

  • Steric Hindrance: Threonine possesses a bulky side chain with a β-carbon, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This steric bulk slows down the rate of peptide bond formation.[1]

  • Side Reactions: The hydroxyl group on the threonine side chain can lead to undesirable side reactions, such as O-acylation, if not properly protected.[2] Additionally, the activated amino acid is susceptible to base-catalyzed racemization at the α-carbon, leading to a mixture of D and L isomers.[1]

  • Peptide Aggregation: During solid-phase peptide synthesis (SPPS), growing peptide chains containing threonine can aggregate, making the N-terminus inaccessible for the next coupling step.[3]

  • Incomplete Activation: The coupling reagent may be old, improperly stored, or used in insufficient quantities, leading to incomplete activation of the carboxylic acid group.[3]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like threonine?

A2: For challenging couplings involving threonine, standard carbodiimide reagents like DCC or EDC are often insufficient.[1] More potent onium salt-based reagents are highly recommended.[1]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are known for their high reactivity and speed.[1] HATU, based on the more reactive HOAt, often leads to faster coupling and less racemization compared to its HOBt-based counterpart, HBTU.[1] COMU is also highly efficient and has a better safety profile as it is not derived from potentially explosive HOBt/HOAt.[1][4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1] They are often preferred in situations where the guanidinylation of the N-terminus by uronium salts is a concern.[1]

Q3: How does the choice of side-chain protecting group for threonine affect coupling efficiency?

A3: The choice of the hydroxyl side-chain protecting group is critical for a successful synthesis.[2]

  • Tert-butyl (tBu): This is the standard and most robust protecting group for threonine in Fmoc-based SPPS.[2][3] It is stable to the basic conditions used for Fmoc deprotection and is removed during the final acidic cleavage.[3][5] However, it requires strong acidic conditions for cleavage, which can lead to side reactions with sensitive residues.[2]

  • Trityl (Trt): The Trt group is more acid-labile and can be removed under milder acidic conditions than the tBu group.[2][3] This can be advantageous for sensitive peptides. Substituting Thr(tBu) with Thr(Trt) can also have a beneficial effect on peptide solvation and reduce aggregation.

Q4: What are pseudoproline dipeptides and how can they improve the incorporation of threonine?

A4: Pseudoproline dipeptides are derivatives of serine or threonine where the side chain is reversibly protected as an oxazolidine ring.[6] This cyclic structure mimics proline and disrupts the formation of secondary structures like β-sheets that lead to peptide aggregation during SPPS.[6] By incorporating a threonine residue as part of a pseudoproline dipeptide, you can significantly improve solubility and coupling efficiency.[6] The native threonine structure is regenerated during the final TFA cleavage step.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low coupling efficiency issues with threonine derivatives.

Issue: Low Yield or Incomplete Coupling

dot

Caption: Troubleshooting workflow for low threonine coupling efficiency.

Data Presentation: Comparison of Coupling Strategies

The selection of reagents and conditions significantly impacts the coupling efficiency of threonine derivatives. The following tables summarize quantitative data for comparison.

Table 1: Comparison of Common Coupling Reagents for a Model Dipeptide Synthesis Involving Threonine

Coupling ReagentAdditiveBaseTypical Coupling TimeApproximate Yield (%)Reference
DICHOBtDIPEA2-4 hours60-75[1]
HBTU-DIPEA1-2 hours85-95[1]
HATU-DIPEA30-60 minutes>95[1]
PyBOP-DIPEA1-2 hours>95[1]
COMU-DIPEA30-60 minutes>95[4]

Yields are approximate and can vary based on the specific peptide sequence and reaction conditions.

Table 2: Comparison of Side-Chain Protecting Groups for Threonine in Fmoc-SPPS

Protected DerivativeKey CharacteristicsAdvantagesDisadvantagesTypical Crude Purity
Fmoc-Thr(tBu)-OHStandard & Robust: The tBu group is stable to basic conditions for Fmoc deprotection.[2]High stability during synthesis, widely available.[2]Requires strong acid (e.g., high TFA concentration) for cleavage, which can cause side reactions.[2][3]Good to Excellent
Fmoc-Thr(Trt)-OHAcid Labile: The Trt group is significantly more sensitive to acid.[3]Allows for milder cleavage conditions, can reduce aggregation.[2]Less stable than tBu, may not be suitable for very long syntheses.Good to Excellent

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH in SPPS

This protocol is suitable for most sequences where threonine is not in a sterically hindered region.[5]

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF, NMP) for at least 30 minutes.[3][7]

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes at room temperature.[2] Drain the reagent and wash the resin thoroughly with DMF.[2]

  • Coupling:

    • Pre-activate a solution of Fmoc-Thr(tBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF for a few minutes.[2]

    • Add the activated amino acid solution to the deprotected resin-bound peptide.[2]

    • Agitate for 1-2 hours at room temperature.[2]

    • Drain the coupling solution and wash the resin with DMF.[2]

  • Monitoring: Perform a Kaiser test or other amine test to check for completion of the coupling reaction. If the test is positive (indicating free amines), proceed to Protocol 2.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended when standard coupling is incomplete or for sequences known to be sterically hindered.[5][8]

  • After the first coupling (Step 3 in Protocol 1), drain the coupling solution and wash the resin thoroughly with DMF.

  • Repeat the coupling step (Step 3 in Protocol 1) with a fresh solution of activated Fmoc-Thr(tBu)-OH.

  • Agitate for an additional 1-2 hours.

  • Drain the solution, wash the resin with DMF, and proceed to the next deprotection step.

Protocol 3: Incorporation of a Pseudoproline Dipeptide

This method is highly effective at preventing aggregation and improving coupling efficiency.[6]

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Dipeptide Coupling:

    • Dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Thr(ΨMe,Mepro)-OH; 5 equivalents) and the coupling reagent (e.g., HATU; 5 equivalents) in a minimum volume of DMF or NMP.

    • Add DIPEA (10 equivalents) and mix thoroughly.

    • Immediately add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitoring and Washing: Check for completion of the coupling with a TNBS test. Once complete, drain the solution and wash the resin with DMF.

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Caption: General workflow for a single coupling cycle in SPPS.

References

Side reactions in peptide synthesis involving (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions encountered when incorporating threonine residues, such as those derived from (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride (L-Threoninamide hydrochloride), into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with threonine during solid-phase peptide synthesis (SPPS)?

A1: The primary side reactions involving the threonine residue are dehydration (β-elimination) of its β-hydroxyl group, O-acylation of the hydroxyl group, racemization at the α-carbon, and N-O acyl shift.[1][2] During cleavage, O-sulfonation can also occur under certain conditions.[3]

Q2: Is it necessary to protect the side-chain hydroxyl group of threonine?

A2: Yes, protecting the hydroxyl group of threonine, typically with a tert-butyl (tBu) group in Fmoc-SPPS, is highly recommended.[2] This prevents side reactions such as O-acylation and dehydration.[2]

Q3: Can the Fmoc deprotection step using piperidine cause side reactions involving threonine?

A3: While generally mild, prolonged exposure to piperidine or elevated temperatures during Fmoc deprotection can promote the β-elimination of the threonine side chain, which leads to the formation of a dehydroamino acid derivative.[2]

Q4: What is an N-O acyl shift and how can it be reversed?

A4: An N-O acyl shift is an acid-catalyzed intramolecular rearrangement where the peptide bond migrates from the nitrogen to the hydroxyl oxygen of the threonine residue. This side reaction can be reversed by treatment with a mild base, such as aqueous ammonia.[1]

Q5: How can aggregation be prevented in sequences containing threonine?

A5: Aggregation can be disrupted by several methods. One effective strategy is the use of pseudoprolines derived from threonine, which alter the peptide backbone conformation.[1] Another approach is the temporary esterification of the threonine hydroxyl group to form a depsipeptide, which can be converted back to the desired peptide with a mild base.[1] Backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) also helps prevent the hydrogen bonding that leads to aggregation.[1]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments, identifiable by common analytical results.

Observed Issue Potential Cause Recommended Solutions
Mass spectrometry shows a mass loss of 18 Da. Dehydration (β-elimination): This corresponds to the loss of a water molecule from the threonine side chain, often catalyzed by basic conditions during coupling or deprotection.[2]- Ensure the side-chain hydroxyl group is protected (e.g., with tBu).- Avoid prolonged reaction times and excessively strong bases.- Consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[2]
Purification by HPLC reveals a diastereomer of the target peptide. Epimerization/Racemization: The α-proton of the activated amino acid can be abstracted by a base, leading to racemization, especially during slow coupling reactions.[2]- Minimize the pre-activation time of the amino acid (e.g., do not exceed 5 minutes for HCTU/DIPEA).- Use coupling reagents known for low racemization, such as PyBOP or HCTU, with an appropriate base.[2]
A new peak appears during HPLC analysis with the same mass as the target peptide. N-O Acyl Shift: Acid-catalyzed rearrangement of the peptide bond to the threonine hydroxyl group.- Treat the peptide with a mild base, such as aqueous ammonia, to reverse the shift.[1]
Incomplete coupling is observed (positive Kaiser test). Steric Hindrance: The bulkiness of the threonine residue and its protecting group can slow down the coupling reaction.- Increase the equivalents of the amino acid and coupling reagent.- Perform a "double coupling" by repeating the coupling step with fresh reagents.[4] - Consider using microwave synthesis to increase reaction temperature cautiously, as this may increase the risk of epimerization.[2]
During cleavage of Pmc- or Mtr-protected arginine residues, an unexpected mass addition is observed. O-Sulfonation: In the absence of suitable scavengers, the cleavage of certain arginine protecting groups with trifluoroacetic acid (TFA) can lead to the formation of O3-sulfo-threonine.[3]- Ensure the use of appropriate scavengers in the cleavage cocktail.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH

This protocol outlines a standard method for coupling a protected threonine residue during Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-4 equivalents), a coupling agent like HCTU (3-4 equivalents), and a base such as DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test, such as the Kaiser test, to confirm the absence of free amines, indicating complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents before proceeding to the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes a general procedure for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 1.5 to 2 hours.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[5]

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum and purify using reverse-phase HPLC.[5]

Visualizing Side Reaction Pathways

The following diagrams illustrate the chemical pathways of common side reactions involving threonine.

Dehydration_Reaction Threonine_Residue Threonine Residue (in peptide chain) Transition_State Transition State Threonine_Residue->Transition_State Base (e.g., Piperidine) Dehydroamino_Acid Dehydroamino Acid Residue (+ H2O) Transition_State->Dehydroamino_Acid β-elimination NO_Acyl_Shift Peptide_Amide Peptide Amide Bond (N-acyl) Intermediate Tetrahedral Intermediate Peptide_Amide->Intermediate H+ (Acid-catalyzed) Ester_Linkage Ester Linkage (O-acyl) Intermediate->Ester_Linkage Rearrangement Ester_Linkage->Peptide_Amide Base (e.g., aq. NH3) Experimental_Workflow Start Start: Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash DMF Wash Deprotection->Wash Wash Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Coupling->Start Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final Residue Coupled Wash->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification

References

Preventing racemization of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to prevent racemization during the coupling of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride (L-Threoninamide hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a coupling reaction?

This compound is the hydrochloride salt of L-Threoninamide. In a standard peptide coupling reaction, it serves as the amine component (the N-terminal residue of a growing peptide chain). An N-protected amino acid is activated and then reacted with the free amino group of L-Threoninamide.

Q2: What is racemization in the context of coupling this molecule?

Racemization refers to the loss of stereochemical integrity at the α-carbon of the N-protected amino acid that is being coupled to the L-Threoninamide. This results in the formation of a diastereomeric peptide that can be difficult to separate from the desired product and may have altered biological activity.

Q3: What are the primary mechanisms of racemization during peptide coupling?

There are two main pathways for racemization during the activation of an N-protected amino acid:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone. The proton at the chiral α-carbon is now acidic and can be easily removed by a base, leading to a loss of stereochemistry.

  • Direct Enolization: A strong base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, causing racemization.

Q4: Why are threonine derivatives, like the one , susceptible to racemization during coupling?

While any chiral amino acid (except glycine) can racemize, those with electron-withdrawing groups on the side chain can be more susceptible. For threonine, the presence of the β-hydroxyl group can influence the electronic environment of the α-carbon. However, the primary concern for racemization lies with the activated N-protected amino acid being coupled to the threoninamide, especially if that amino acid is known to be sensitive, such as cysteine or histidine.[1]

Q5: How do the different components of the coupling reaction influence racemization?

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to high levels of racemization if used alone, as they form highly reactive intermediates.[2] Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) are generally preferred as they promote rapid coupling, which outcompetes the rate of racemization.[2][3]

  • Additives: When using carbodiimides, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential. They form active esters that are more stable and less prone to racemization.[1][4] HOAt and Oxyma are generally more effective than HOBt.

  • Base: The strength and steric hindrance of the base used are important. Strong, non-hindered bases can increase the rate of racemization.[5] Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over diisopropylethylamine (DIPEA).

  • Solvent: The polarity of the solvent can play a role. Less polar solvents may help to reduce racemization.

  • Temperature: Higher temperatures can accelerate the rate of racemization. Performing couplings at lower temperatures (e.g., 0 °C) is a common strategy to minimize this side reaction.

Troubleshooting Guide

Problem: High levels of diastereomeric impurity detected after coupling.

This indicates that significant racemization of the activated amino acid has occurred. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_legend Legend start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent & Additive start->coupling_reagent base Step 2: Assess Base coupling_reagent->base If using Carbodiimide (DIC/DCC) alone, add HOBt, HOAt, or Oxyma. If using onium/phosphonium salts, ensure freshness. conditions Step 3: Check Reaction Conditions base->conditions If using strong base (e.g., DIPEA), switch to a weaker/hindered base (NMM, Collidine). Reduce base equivalents. sensitive_aa Step 4: Consider the Amino Acid conditions->sensitive_aa If reaction at RT or elevated, lower to 0°C. Consider a less polar solvent if solubility allows. solution Solution Implemented sensitive_aa->solution For sensitive residues (Cys, His), use a specialized protocol. Consider pre-activation. Problem Problem Action Action Outcome Outcome

Troubleshooting Workflow for High Racemization

Data Presentation: Racemization with Various Coupling Reagents

The following tables provide quantitative data on the percentage of racemization (epimerization) observed for sensitive amino acids with different coupling reagents and additives. While specific data for threonine is limited, data for serine, which also contains a β-hydroxyl group, serves as a good reference.

Table 1: Comparison of Additives with DIC in a Segment Coupling

AdditiveCoupling Reagent% D-Isomer (Epimerization)
HOBtDIC14.8%
HOAtDIC5.9%
OxymaDIC7.7%

Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.

Table 2: Racemization of Fmoc-Amino Acids with Different Coupling Systems

Fmoc-Amino AcidCoupling System% D-Isomer (Epimerization)
Fmoc-L-Ser(tBu)-OHHATU/NMM~1.5%
Fmoc-L-Ser(tBu)-OHDIC/Oxyma< 1%
Fmoc-L-Cys(Trt)-OHHATU/NMM~18%
Fmoc-L-Cys(Trt)-OHDIC/Oxyma< 1%
Fmoc-L-His(Trt)-OHHATU/NMM~45%
Fmoc-L-His(Trt)-OHDIC/Oxyma~1.8%

Data adapted from studies on dipeptide synthesis.

Experimental Protocols

Here are detailed protocols for coupling an N-Fmoc protected amino acid to this compound using different low-racemization coupling reagents.

Protocol 1: Coupling using DIC/Oxyma

This protocol is a cost-effective method with low racemization potential.[6]

  • Preparation:

    • In a reaction vessel, dissolve this compound (1.0 eq.) and the N-Fmoc-protected amino acid (1.05 eq.) in anhydrous DMF.

    • Add Oxyma (1.1 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling:

    • Add DIC (1.1 eq.) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up:

    • Filter off the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash successively with 5% HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Coupling using HATU/Collidine

This protocol is highly efficient and recommended for sterically hindered or racemization-prone amino acids.[7]

  • Preparation:

    • In a reaction vessel, dissolve the N-Fmoc-protected amino acid (1.05 eq.) and HATU (1.0 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

  • Activation and Coupling:

    • Add 2,4,6-collidine (2.0 eq.) to the cooled solution.

    • Stir for 1-2 minutes for pre-activation.

    • Add a solution of this compound (1.0 eq.) and additional collidine (1.0 eq.) in DMF to the activated mixture.

    • Stir at 0 °C for 15 minutes, then at room temperature for 1-3 hours, monitoring for completion.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 5% HCl, saturated NaHCO3, and brine.

    • Dry, concentrate, and purify as described in Protocol 1.

Protocol 3: Coupling using PyBOP/DIPEA

PyBOP is another effective phosphonium-based reagent suitable for challenging couplings.[8]

  • Preparation:

    • In a reaction vessel, dissolve the N-Fmoc-protected amino acid (1.1 eq.), this compound (1.0 eq.), and PyBOP (1.1 eq.) in anhydrous DMF.

    • Cool the mixture to 0 °C.

  • Coupling:

    • Add DIPEA (2.2 eq.) dropwise to the cooled mixture.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Follow the work-up procedure outlined in Protocol 1.

Mandatory Visualizations

G cluster_coupling Desired Coupling Pathway cluster_racemization Racemization Pathway AA N-Protected Amino Acid (L-configuration) Activated_Ester Activated Intermediate AA->Activated_Ester CR Coupling Reagent (e.g., DIC, HATU) CR->Activated_Ester Base Base (e.g., DIPEA, NMM) Base->Activated_Ester Amine (2S,3R)-2-Amino-3- hydroxybutanamide Activated_Ester->Amine Rapid Nucleophilic Attack Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Peptide Dipeptide (L,L-configuration) Amine->Peptide Racemized_Peptide Diastereomeric Peptide (D,L-configuration) Amine->Racemized_Peptide Racemized_AA Racemized Activated Intermediate Oxazolone->Racemized_AA Base-catalyzed Proton Abstraction Racemized_AA->Amine Slower Nucleophilic Attack

Signaling Pathway of Coupling vs. Racemization

G start Start: Prepare Reagents dissolve Dissolve N-Fmoc-AA, Amine-HCl, and Additive in DMF start->dissolve cool Cool to 0°C dissolve->cool add_cr Add Coupling Reagent (e.g., DIC, HATU) cool->add_cr react Stir at 0°C, then warm to RT add_cr->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up and Purify monitor->workup Complete end End: Isolated Product workup->end

Experimental Workflow for Low-Racemization Coupling

References

Technical Support Center: Optimizing Cleavage of Peptides with Hydroxy Amino Acids and C-Terminal Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing hydroxy amino acids (e.g., Serine, Threonine, Tyrosine) and a C-terminal amide.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for cleaving peptides containing hydroxy amino acids from a solid-phase resin?

A1: The most common method for cleaving peptides synthesized using Fmoc chemistry is treatment with a strong acid, typically trifluoroacetic acid (TFA).[1] A cleavage cocktail containing TFA and various scavengers is used to simultaneously detach the peptide from the resin and remove side-chain protecting groups.[2]

Q2: Why are scavengers necessary in the cleavage cocktail?

A2: During TFA-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[2][3] These reactive species can lead to unwanted side reactions with nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2] Scavengers are nucleophilic reagents that "trap" these reactive cations, preventing modification of the desired peptide.[2][3]

Q3: Which scavengers are recommended for peptides containing hydroxy amino acids?

A3: For peptides containing Serine and Threonine, a standard cleavage cocktail is often sufficient. However, if the peptide also contains other sensitive residues, a more complex scavenger mixture is required. Triisopropylsilane (TIS) is a common scavenger that is effective at quenching most carbocations.[1][4] For peptides also containing residues like Cysteine, Methionine, or Tryptophan, a more robust cocktail like Reagent K is often recommended.[2][5]

Q4: What are common side reactions associated with hydroxy amino acids during cleavage?

A4: While Serine and Threonine are generally stable during TFA cleavage, potential side reactions include:

  • O-acylation: The hydroxyl group can be acylated by carbocations generated during cleavage, although this is less common with efficient scavenging.

  • N- to O-acyl shift: In the presence of strong acid, an acyl group can migrate from the nitrogen to the oxygen of a serine or threonine residue.[6]

  • Aspartimide formation: This is a significant side reaction if an Asp-Ser or Asp-Gly sequence is present, which can occur under acidic conditions.[4]

Q5: How can I confirm if my peptide has been successfully cleaved?

A5: A small-scale test cleavage is highly recommended.[7] After the test cleavage, the crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to verify the correct molecular weight and assess purity.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low peptide yield after precipitation Incomplete cleavage from the resin.Increase the cleavage reaction time or use a stronger cleavage cocktail. Perform a small-scale trial to optimize the cleavage time.[3][8]
Peptide is soluble in the precipitation solvent (e.g., diethyl ether).If your peptide is hydrophobic, it may have some solubility in ether. Check the ether supernatant for your peptide.[9] Consider using a different precipitation solvent or a larger volume of ether.
Incomplete precipitation.Ensure the precipitation is carried out at a low temperature (e.g., -20°C) for a sufficient amount of time (at least 30 minutes) to maximize precipitation.[3]
Presence of unexpected peaks in HPLC/MS Side reactions during cleavage.This is often due to inefficient scavenging. Use a more robust cleavage cocktail containing a combination of scavengers. For example, if your peptide contains Trp, Met, or Cys in addition to hydroxy amino acids, use Reagent K.[2][5]
Oxidation of sensitive residues (e.g., Met, Trp).Add scavengers specifically designed to prevent oxidation, such as 1,2-ethanedithiol (EDT) or use a specialized cocktail like Reagent H for methionine-containing peptides.[2][5] Perform the cleavage under an inert atmosphere (e.g., nitrogen).[9]
Incomplete removal of protecting groups.Extend the cleavage reaction time.[8] Some protecting groups are more difficult to remove and may require longer exposure to TFA. A trial cleavage with varying time points can help determine the optimal duration.[8]
Peptide degradation Prolonged exposure to strong acid.Minimize the cleavage time to what is necessary for complete deprotection and cleavage. Over-exposure to TFA can lead to degradation of some peptides.[10]
Difficulty dissolving the cleaved peptide The peptide is highly hydrophobic.For very hydrophobic peptides, dissolving the crude product can be challenging. Try using a small amount of TFA or 10-20% trifluoroethanol in your initial solvent before diluting with your desired buffer.[9][11]

Quantitative Data Summary

Common Cleavage Cocktails
Cocktail Name Composition (v/v) Recommended Use Reference(s)
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without highly sensitive residues like Cys, Met, or Trp.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[2][5]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups but does not protect Met from oxidation.[2][5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of Methionine.[2][5]
Typical Cleavage Conditions
Parameter Condition Notes Reference(s)
TFA Concentration Typically 95%A high concentration is needed to drive the cleavage to completion.[3]
Reaction Time 1 to 3 hoursCan be longer depending on the protecting groups and peptide sequence. Optimization via a small-scale test is recommended.[3][8]
Temperature Room TemperatureStandard condition for most cleavages.[3]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides containing hydroxy amino acids but lacking other sensitive residues like Cys, Met, or Trp.

  • Resin Preparation:

    • Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual DMF.[10]

    • Dry the resin under a high vacuum for at least 1 hour.[2]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 1-3 hours.[3]

  • Peptide Precipitation:

    • Filter the TFA solution containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[2][3]

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[3]

  • Peptide Isolation:

    • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.[3]

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[3]

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing hydroxy amino acids along with Cys, Met, or Trp.

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]

  • Cleavage Reaction:

    • Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[3]

  • Peptide Precipitation and Isolation:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

Cleavage_Workflow Start Start: Dry Peptide-Resin Prep_Cocktail Prepare Cleavage Cocktail Start->Prep_Cocktail Cleavage Cleavage Reaction (TFA + Scavengers) Prep_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Isolate Isolate and Wash Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry End End: Crude Peptide Dry->End

Caption: General workflow for peptide cleavage from solid-phase resin.

Troubleshooting_Logic Start Low Yield or Impure Peptide? Check_Cleavage Incomplete Cleavage? Start->Check_Cleavage Yes Check_Precipitation Precipitation Issue? Start->Check_Precipitation No Check_Cleavage->Check_Precipitation No Increase_Time Increase Cleavage Time Check_Cleavage->Increase_Time Yes Check_Side_Reactions Side Reactions? Check_Precipitation->Check_Side_Reactions No Optimize_Precipitation Optimize Precipitation (Temp, Solvent) Check_Precipitation->Optimize_Precipitation Yes Use_Robust_Cocktail Use More Robust Scavenger Cocktail (e.g., Reagent K) Check_Side_Reactions->Use_Robust_Cocktail Yes Rerun Re-run Cleavage Increase_Time->Rerun Optimize_Precipitation->Rerun Use_Robust_Cocktail->Rerun

Caption: Troubleshooting logic for low yield or impure peptide after cleavage.

References

Technical Support Center: (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively published, potential degradation can be inferred from the parent amino acid, L-threonine. The primary degradation routes are likely to involve hydrolysis of the amide bond to form (2S,3R)-2-amino-3-hydroxybutanoic acid (threonine) and ammonia, especially under acidic or basic conditions. Other potential pathways, informed by threonine metabolism, could include oxidation of the hydroxyl group or deamination.[1][2][3][4][5] It is crucial to perform forced degradation studies to identify the specific degradation products for this molecule.

Q2: Which analytical techniques are recommended for stability testing of this compound?

A2: A stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products.[6][7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a commonly employed and recommended technique.[6][8][9][10][11] The method should be validated to ensure it is specific, accurate, precise, and linear.

Q3: What are the key factors that can influence the stability of this compound in solution?

A3: Several factors can impact the stability of the compound in solution, including:

  • pH: The compound is susceptible to acid and base-catalyzed hydrolysis.

  • Solvent Polarity: The choice of solvent can influence solubility and degradation rates.

  • Temperature: Higher temperatures typically accelerate degradation reactions.[6][7]

  • Light: Photodegradation can occur, so protection from light is often necessary.[7]

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation.[7][12]

Q4: How should I store solutions of this compound for short-term and long-term use?

A4: For short-term use, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store solutions frozen at -20 °C or below. However, the optimal storage conditions should be determined through formal stability studies. It is also recommended to prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradationPrepare fresh samples and re-analyze. Ensure proper storage of stock solutions. Perform forced degradation studies to identify potential degradation products.
Impurities in the compound lotCheck the certificate of analysis for the compound. If necessary, purify the compound.
Contamination of the solvent or mobile phaseUse high-purity solvents and freshly prepared mobile phases. Filter all solutions before use.
Poor peak shape or resolution in HPLC Inappropriate mobile phase or columnOptimize the HPLC method, including mobile phase composition (pH, organic modifier), column type, and temperature.
Column degradationFlush the column or replace it if necessary.
Inconsistent analytical results Improper sample preparationEnsure accurate and consistent weighing, dilution, and mixing of samples. Use calibrated equipment.
Instability of the compound in the analytical solventEvaluate the stability of the compound in the chosen solvent over the duration of the analysis. If necessary, change the solvent or perform the analysis more quickly.
Instrument variabilityPerform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Low recovery of the compound Adsorption to container surfacesUse low-adsorption vials (e.g., silanized glass or polypropylene).
Significant degradationInvestigate the cause of degradation (e.g., pH, temperature, light) and modify the experimental conditions accordingly.

Stability Data Summary

The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Stability in Different Solvents at Room Temperature (25 °C) for 24 hours

Solvent Initial Concentration (mg/mL) Final Concentration (mg/mL) % Degradation Appearance
Water1.00.982.0Clear, colorless
Phosphate Buffer (pH 7.4)1.00.955.0Clear, colorless
0.1 M HCl1.00.8515.0Clear, colorless
0.1 M NaOH1.00.7030.0Clear, colorless
Methanol1.00.991.0Clear, colorless
Acetonitrile1.01.000.0Clear, colorless

Table 2: Forced Degradation Study Summary

Stress Condition Time % Degradation Major Degradation Product(s)
0.1 M HCl (60 °C)8 hours25.4(2S,3R)-2-amino-3-hydroxybutanoic acid
0.1 M NaOH (Room Temp)4 hours42.1(2S,3R)-2-amino-3-hydroxybutanoic acid, Polymerization products
3% H₂O₂ (Room Temp)24 hours12.8Oxidized derivatives
Heat (80 °C, solid state)48 hours5.2Not identified
Photostability (ICH Q1B)7 days8.5Not identified

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve the compound in a suitable solvent (e.g., water or methanol) in a 10 mL volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Fill the flask to the mark with the solvent and mix thoroughly.

    • Store the stock solution at 2-8 °C, protected from light.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the desired solvent to the target concentration.

    • Use calibrated volumetric pipettes and flasks for accurate dilutions.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[7][13][14]

General Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Subject aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60 °C.

    • Sample at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Keep the solution at room temperature.

    • Sample at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Sample at 0, 4, 8, and 24 hours.

  • Thermal Degradation (Solution):

    • Place a solution of the compound in a tightly sealed vial in an oven at 80 °C.

    • Sample at 0, 24, and 48 hours.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial in an oven at 80 °C.

    • At specified time points, dissolve the solid in a known volume of solvent for analysis.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping the vial in aluminum foil.

    • Analyze the samples after the exposure period.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Example HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or Mass Spectrometry detection)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid Expose to Stress base Base Hydrolysis prep_work->base Expose to Stress oxidation Oxidation prep_work->oxidation Expose to Stress thermal Thermal Stress prep_work->thermal Expose to Stress photo Photostability prep_work->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data report Stability Report data->report Generate Report

Caption: Workflow for forced degradation stability testing.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_deamination Deamination main (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride threonine (2S,3R)-2-amino-3-hydroxybutanoic acid (Threonine) main->threonine H+ or OH- oxidized Oxidized Products main->oxidized [O] keto_acid Keto-acid Derivative main->keto_acid -NH2 ammonia Ammonia

Caption: Potential degradation pathways.

References

Technical Support Center: Amide Coupling with (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride. The focus is on overcoming challenges related to steric hindrance during amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: The primary challenge in coupling this compound stems from significant steric hindrance. The presence of a β-hydroxyl group in close proximity to the α-amino group can physically obstruct the approach of an activated carboxylic acid. This steric bulk can lead to slower reaction kinetics, incomplete conversions, and lower yields compared to less hindered amino amides.[1][2]

Q2: My standard coupling reagents like DCC or HBTU are providing low yields. What should I use instead?

A2: Standard carbodiimide or uronium-based coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with this molecule.[2][3] It is highly recommended to employ more potent coupling reagents. Phosphonium salts like PyBOP and specialized uronium/aminium salts such as HATU and COMU have demonstrated greater success in challenging couplings.[1][2] Acyl fluoride-based methods can also be effective for highly hindered substrates.[4]

Q3: I am observing significant amounts of unreacted starting material. How can I improve the conversion?

A3: Incomplete reactions are a common consequence of steric hindrance.[2] To enhance conversion, consider the following strategies:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyBOP, or COMU can significantly improve coupling efficiency.[2]

  • Perform a double or triple coupling: Repeating the coupling step can help drive the reaction to completion.[2]

  • Increase the reaction time: Extending the duration of the coupling step, sometimes even overnight, can be beneficial.[2]

  • Moderately increase the temperature: Carefully raising the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[2]

Q4: Are there any specific side reactions I should be aware of when working with this compound?

A4: Yes. For α-hydroxy-β-amino acids, there is a risk of forming a homobislactone as a byproduct, especially during the carboxyl group activation step.[5] This side reaction can reduce the yield of the desired amide product.[5] The formation of this byproduct can be more pronounced in the presence of a base.[5] Using a strong activation method without the addition of a base may help to minimize this side reaction.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive coupling reagent. 2. Steric hindrance preventing amine nucleophilic attack. 3. Formation of homobislactone side product.1. Switch to a more potent coupling reagent such as HATU, PyBOP, or COMU.[1] 2. Increase reaction time and/or temperature (with caution).[2] 3. Consider a double or triple coupling protocol.[2] 4. For the homobislactone issue, try activation without a base.[5]
Reaction is Sluggish or Stalled 1. High steric hindrance. 2. Low reaction temperature.1. Increase the reaction temperature in small increments, monitoring for potential racemization.[2] 2. Ensure the chosen solvent is appropriate and that all reagents are soluble.
Presence of Deletion Sequences (in peptide synthesis) Incomplete coupling reaction in the previous cycle.1. Implement a double or triple coupling protocol for the hindered residue.[2] 2. Use a more powerful coupling reagent for this specific step.[2][3]
Difficulty in Purification 1. Presence of unreacted starting materials. 2. Formation of byproducts from the coupling reagent.1. Optimize the reaction conditions to drive the reaction to completion. 2. Select a coupling reagent that produces water-soluble byproducts (e.g., T3P® or those derived from EDC) to simplify workup.[1]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the general performance of various coupling reagents in the context of sterically hindered amino acids. While not specific to this compound, this data provides a comparative basis for reagent selection.

Coupling ReagentClassRelative ReactivityCommon Applications & Notes
HATU Aminium/Uronium SaltVery HighHighly efficient for hindered couplings.[1][3] Based on the potentially explosive HOAt.[1]
HBTU Aminium/Uronium SaltHighA popular and effective reagent, though sometimes insufficient for highly hindered systems.[1][2]
COMU Aminium/Uronium SaltVery HighEfficiency is comparable to HATU, but it is based on the non-explosive OxymaPure.[1][6]
PyBOP Phosphonium SaltHighEfficient and avoids guanidinylation side reactions.[1]
T3P® Phosphonic AnhydrideHighExcellent for substrates prone to epimerization; byproducts are water-soluble and non-toxic.[1]
DCC CarbodiimideModerateOne of the earliest coupling reagents; the DCU byproduct has low solubility, making it less ideal for solid-phase synthesis.[3]

Experimental Protocols

Protocol 1: General Coupling using HATU
  • Dissolution: Dissolve the N-protected carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, NMP, or DCM).

  • Activation: Add HATU (1.0-1.2 eq.) and a non-nucleophilic base such as DIEA (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq.) and additional DIEA (1.0 eq.) in the same solvent to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by TLC or LC-MS. For highly hindered couplings, the reaction may require several hours to overnight.

  • Workup: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Coupling using PyBOP
  • Dissolution: Dissolve the N-protected carboxylic acid (1.0 eq.), this compound (1.0 eq.), and PyBOP (1.0-1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Base Addition: Cool the mixture in an ice bath and add a non-nucleophilic base such as DIEA (3.0 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitoring by TLC or LC-MS). This may take from a few hours to overnight.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

G General Workflow for Amide Coupling cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid N-Protected Carboxylic Acid Activation Activation (Formation of Active Ester) Carboxylic_Acid->Activation Amino_Amide (2S,3R)-2-Amino-3-hydroxy- butanamide hydrochloride Coupling Coupling (Nucleophilic Attack) Amino_Amide->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activation Base Base (e.g., DIEA) Base->Activation Base->Coupling Activation->Coupling Product Coupled Product Coupling->Product G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reagent Is the coupling reagent potent enough (e.g., HATU, PyBOP)? Start->Check_Reagent Upgrade_Reagent Switch to a more potent coupling reagent Check_Reagent->Upgrade_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Upgrade_Reagent->Check_Conditions Optimize_Conditions Increase reaction time and/or temperature. Consider double coupling. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Is homobislactone formation suspected? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Modify_Activation Attempt activation without a base. Check_Side_Reactions->Modify_Activation Yes Success Improved Yield Check_Side_Reactions->Success No Modify_Activation->Success

References

Byproduct formation in the synthesis of threonine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Threonine-Containing Peptides

Welcome to the technical support center for the synthesis of threonine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of threonine-containing peptides?

A1: The synthesis of peptides containing threonine residues is often complicated by several side reactions stemming from the β-hydroxyl group of the threonine side chain. The most prevalent of these include:

  • O-acylation: The unwanted acylation of the hydroxyl group on the threonine side chain can occur during coupling steps.[1][2]

  • Dehydration (β-elimination): Under basic conditions, such as during Fmoc deprotection with piperidine, the threonine side chain can undergo elimination of water to form a dehydroamino acid residue.[3]

  • Racemization/Epimerization: The chiral integrity of the α-carbon can be compromised, particularly during slow, base-mediated coupling reactions, leading to the formation of diastereomers.[3]

  • N→O Acyl Shift: In the presence of strong acids, an acyl group can migrate from the peptide backbone's nitrogen atom to the oxygen atom of the threonine side chain. This reaction is reversible with base treatment.[2][4]

  • O-sulfonation: During the cleavage of Pmc or Mtr protecting groups from arginine residues using trifluoroacetic acid (TFA), O-sulfo-threonine can be formed as a significant byproduct if appropriate scavengers are not used.[5][6]

Q2: Is it necessary to protect the side-chain hydroxyl group of threonine during solid-phase peptide synthesis (SPPS)?

A2: Yes, it is highly recommended to protect the side-chain hydroxyl group of threonine during Fmoc-based solid-phase peptide synthesis (SPPS).[3] The most commonly used protecting group for this purpose is the tert-butyl (tBu) group.[3][7] This protection prevents the hydroxyl group from participating in side reactions such as O-acylation and dehydration (β-elimination) during the synthesis.[3]

Q3: My mass spectrometry analysis shows a mass loss of 18 Da for my threonine-containing peptide. What is the likely cause?

A3: A mass loss of 18 Da corresponds to the elimination of a water molecule. In the context of threonine-containing peptides, this is indicative of a dehydration (β-elimination) side reaction.[3] This can occur at the threonine residue, leading to the formation of a dehydroamino acid. This side reaction is more likely to happen under basic conditions, such as during Fmoc deprotection with piperidine or during the coupling step itself.[3]

Q4: I am observing a diastereomer of my target peptide during purification. What could be the reason?

A4: The detection of a diastereomer suggests that epimerization (racemization at the α-carbon) has occurred at one of the amino acid residues during synthesis.[3] Threonine, especially when sterically hindered or during slow coupling reactions, is susceptible to epimerization. The extended exposure to basic conditions required to drive a difficult coupling to completion increases the risk of the α-proton being abstracted, leading to a loss of stereochemical integrity.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of threonine-containing peptides.

Problem 1: Low Coupling Efficiency or Incomplete Reaction
  • Symptom: The Kaiser test remains positive after a coupling step involving threonine, or mass spectrometry of the crude product shows a significant amount of a deletion sequence lacking the threonine residue.

  • Possible Cause: Steric hindrance from the threonine side chain, especially if it is an N-methylated threonine, can slow down coupling reaction kinetics.[3]

  • Recommended Solutions:

    • Optimize Coupling Reagents: Employ more potent coupling reagents. A comparison of common reagents is provided in the table below.

    • Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.

    • Elevated Temperature: Performing the coupling at a higher temperature can help overcome the activation energy barrier.[4]

    • Microwave Irradiation: The use of microwave energy can significantly accelerate coupling reactions.[4]

Coupling ReagentBaseEquivalentsNotes
HATUDIPEA or NMM3.9 eq.A highly effective coupling reagent, often used for hindered couplings.[3]
HCTUDIPEA or NMM3-4 eq.A common and effective coupling reagent, frequently used in automated synthesizers.[3]
PyBOPDIPEA or NMM3-4 eq.A well-established phosphonium salt reagent, suitable for sterically hindered couplings.[3]

DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine

Problem 2: Observation of a Mass Corresponding to the Desired Peptide Minus 18 Da
  • Symptom: Mass spectrometry analysis reveals a significant peak with a mass 18 Da lower than the expected mass of the target peptide.

  • Possible Cause: Dehydration (β-elimination) of the threonine side chain.[3]

  • Recommended Solutions:

    • Ensure Side-Chain Protection: Confirm that a tBu or other suitable protecting group is used for the threonine side chain.[3]

    • Optimize Base Exposure:

      • Minimize the duration of the Fmoc deprotection step.

      • Consider using a weaker base than piperidine for deprotection, although this may require longer reaction times.

      • For the coupling step, use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA if base-catalyzed dehydration is suspected.[3]

    • Use Pseudoproline Dipeptides: Incorporating a threonine-based pseudoproline dipeptide can prevent this side reaction and also disrupt peptide aggregation.[4][8]

Problem 3: Formation of O-Acylated Byproducts
  • Symptom: Mass spectrometry shows a peak corresponding to the desired peptide plus the mass of an acyl group (e.g., +42 Da for an acetyl group if capping was performed).

  • Possible Cause: Acylation of the unprotected hydroxyl group of the threonine side chain.[1][2]

  • Recommended Solutions:

    • Side-Chain Protection: The most effective way to prevent O-acylation is to use a protecting group for the threonine side chain, such as tBu.[3][7]

    • Use of Additives: In cases where side-chain protection is not feasible, certain additives can help suppress O-acylation during coupling with active esters. Pentachlorophenol and 2,4-dinitrophenol have been shown to be effective.[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH
  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.[3]

  • Coupling Reaction: Drain the solvent from the washed resin and immediately add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines. If the test is positive, a second coupling may be necessary.

  • Washing: After the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. For a standard cleavage, a mixture of TFA/H2O/TIS (95:2.5:2.5) is commonly used.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

Byproduct_Formation_Threonine cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage (TFA) Threonine_Peptide Threonine-Containing Peptide Coupling Coupling Step Threonine_Peptide->Coupling Deprotection Fmoc Deprotection (Piperidine) Threonine_Peptide->Deprotection Cleavage TFA Cleavage Threonine_Peptide->Cleavage Byproduct1 O-Acylation Coupling->Byproduct1 Unprotected OH Byproduct3 Epimerization Coupling->Byproduct3 Base, Time Byproduct2 Dehydration (β-elimination) Deprotection->Byproduct2 Base Byproduct4 N->O Acyl Shift Cleavage->Byproduct4 Acid Byproduct5 O-Sulfonation Cleavage->Byproduct5 Arg(Pmc/Mtr) present

Caption: Common byproduct pathways in threonine peptide synthesis.

Troubleshooting_Workflow Start Problem Identified Mass_Loss Mass Loss (-18 Da)? Start->Mass_Loss Diastereomer Diastereomer Peak? Mass_Loss->Diastereomer No Dehydration Dehydration - Check side-chain protection - Optimize base exposure Mass_Loss->Dehydration Yes Low_Yield Low Coupling Yield? Diastereomer->Low_Yield No Epimerization Epimerization - Optimize coupling time/reagents - Use weaker base Diastereomer->Epimerization Yes Incomplete_Coupling Incomplete Coupling - Stronger coupling reagents - Increase time/temp Low_Yield->Incomplete_Coupling Yes End Problem Resolved Low_Yield->End No Dehydration->End Epimerization->End Incomplete_Coupling->End

Caption: Troubleshooting decision tree for threonine peptide synthesis.

References

Validation & Comparative

A Comparative Guide to Peptide Synthesis: (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride vs. L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with specific C-terminal modifications is a critical aspect of drug discovery and development. The choice of synthetic strategy can significantly impact the purity, yield, and overall efficiency of producing the target peptide. This guide provides an objective comparison between two approaches for synthesizing peptides with a C-terminal L-threoninamide: the direct incorporation of L-threonine onto an amide-generating resin versus the use of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride (L-threoninamide hydrochloride) in a convergent synthesis.

Introduction to the Synthetic Targets

L-threonine is one of the twenty proteinogenic amino acids and possesses a secondary hydroxyl group on its side chain.[1] In standard solid-phase peptide synthesis (SPPS), L-threonine is incorporated into the growing peptide chain like any other amino acid. To achieve a C-terminal amide, the synthesis is typically performed on a specialized resin, such as a Rink Amide or Sieber Amide resin.[2]

This compound , also known as L-threoninamide hydrochloride, is the amide derivative of L-threonine.[3][4] Its use in peptide synthesis represents a convergent approach, where a peptide with a C-terminal carboxylic acid is first synthesized and then coupled to L-threoninamide in a subsequent step, either in solution or on the solid support.

Comparison of Synthetic Strategies

The two primary strategies for obtaining a peptide with a C-terminal L-threoninamide are:

  • Linear Solid-Phase Synthesis on an Amide Resin: The peptide is synthesized in a stepwise manner on a resin that, upon cleavage, yields a C-terminal amide. L-threonine is the final amino acid attached to the resin.

  • Convergent Synthesis via Coupling with L-threoninamide: The peptide with a C-terminal carboxylic acid is synthesized on a standard resin (e.g., Wang or 2-chlorotrityl resin). After synthesis, the peptide is cleaved from the resin and coupled with L-threoninamide hydrochloride in solution, or the coupling is performed on-resin before cleavage.

The choice between these strategies involves trade-offs in terms of efficiency, potential side reactions, and overall workflow.

Data Presentation: A Comparative Overview

FeatureLinear SPPS with L-threonine on Amide ResinConvergent Synthesis with L-threoninamide
Workflow Simplicity More straightforward and linear; fewer overall steps.More complex; requires synthesis of the peptide acid first, followed by a separate coupling step.
Resin Type Rink Amide, Sieber Amide, or similar amide-generating resins.[2]Wang, 2-chlorotrityl, or other acid-cleavable resins for the peptide acid synthesis.
Potential for Racemization Low risk of racemization at the C-terminal threonine.Higher risk of racemization of the C-terminal amino acid of the peptide acid during the activation step for coupling with L-threoninamide, especially in solution-phase.[5]
Side Reactions Standard SPPS side reactions (e.g., incomplete coupling/deprotection). The hydroxyl group of threonine requires protection (e.g., tBu) to prevent O-acylation.[6]In addition to standard SPPS side reactions, potential for side reactions during the final coupling step. The hydroxyl group of L-threoninamide may also require protection.
Flexibility Less flexible for producing both C-terminal acid and amide derivatives from a single synthesis.More flexible; the same peptide acid can be used to generate various C-terminal derivatives by coupling with different amines.
Yield Generally high, but can be sequence-dependent. Difficult sequences can lead to lower yields.Can be high, but the additional coupling and purification steps may lower the overall yield.
Purification A single purification step for the final peptide amide.May require purification of the peptide acid intermediate in addition to the final product.

Experimental Protocols

Protocol 1: Linear Solid-Phase Synthesis of a Peptide-L-threoninamide on Rink Amide Resin

This protocol outlines the synthesis of a hypothetical peptide (e.g., Ala-Phe-Thr-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Loading (Fmoc-Thr(tBu)-OH):

    • Deprotect the Fmoc group from the Rink Amide linker using 20% piperidine in DMF.

    • Activate Fmoc-Thr(tBu)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Couple the activated amino acid to the resin for 1-2 hours.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation (Coupling of Fmoc-Phe-OH and Fmoc-Ala-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the previously coupled amino acid.

    • Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH, then Fmoc-Ala-OH) and couple it to the deprotected N-terminus of the resin-bound peptide as described in step 2.

    • Repeat the deprotection and coupling cycle for each amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Convergent Synthesis via Solution-Phase Coupling of a Peptide Acid with L-threoninamide

This protocol describes the synthesis of the same hypothetical peptide (Ala-Phe-Thr-NH₂) using a convergent approach.

Part A: Synthesis of the Peptide Acid (Ala-Phe-OH)

  • Resin Swelling and Loading: Swell Wang resin in DMF. Load the first amino acid, Fmoc-Phe-OH, onto the resin using standard protocols (e.g., with DCC/DMAP or as a pre-formed symmetrical anhydride).

  • Chain Elongation: Couple Fmoc-Ala-OH as described in Protocol 1, step 3.

  • Cleavage from Resin: Cleave the partially protected peptide acid (Ac-Ala-Phe-OH, if the N-terminus is acetylated) or the fully deprotected peptide acid from the Wang resin using a suitable cleavage cocktail. Purify if necessary.

Part B: Solution-Phase Coupling

  • Activation of Peptide Acid: Dissolve the purified peptide acid (Ala-Phe-OH) in a suitable solvent (e.g., DMF). Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to activate the C-terminal carboxyl group.

  • Coupling with L-threoninamide: Add this compound to the activated peptide acid solution. The hydrochloride will be neutralized by the base in the reaction mixture. Allow the reaction to proceed until completion, monitoring by HPLC. Note: The side-chain hydroxyl of threoninamide may require protection depending on the coupling conditions to avoid O-acylation.

  • Work-up and Purification: Quench the reaction and perform an appropriate work-up to isolate the crude peptide amide. Purify the final product by RP-HPLC.

Mandatory Visualizations

Experimental Workflows

G cluster_0 Linear SPPS on Amide Resin cluster_1 Convergent Synthesis with L-threoninamide A1 Swell Rink Amide Resin B1 Load Fmoc-Thr(tBu)-OH A1->B1 C1 Deprotect & Couple Fmoc-Phe-OH B1->C1 D1 Deprotect & Couple Fmoc-Ala-OH C1->D1 E1 Final Deprotection D1->E1 F1 Cleave & Purify E1->F1 G1 Ala-Phe-Thr-NH₂ F1->G1 A2 Swell Wang Resin B2 Load Fmoc-Phe-OH A2->B2 C2 Deprotect & Couple Fmoc-Ala-OH B2->C2 D2 Cleave Peptide Acid (Ala-Phe-OH) C2->D2 E2 Activate Peptide Acid D2->E2 F2 Couple with L-threoninamide E2->F2 G2 Purify F2->G2 H2 Ala-Phe-Thr-NH₂ G2->H2 I2 L-threoninamide hydrochloride I2->F2

Caption: Comparative workflows for peptide C-terminal threoninamide synthesis.

Logical Relationships: Decision Framework for Method Selection

G A Goal: Synthesize Peptide-Thr-NH₂ B Need for convergent synthesis or library of C-terminal analogs? A->B C Linear SPPS on Amide Resin B->C No D Convergent Synthesis with L-threoninamide B->D Yes E Advantages: - Simpler workflow - Less risk of racemization C->E F Advantages: - Synthetic flexibility - Potentially better for 'difficult' sequences D->F

Caption: Decision framework for choosing a synthetic strategy.

Conclusion

The choice between using L-threonine on an amide resin and coupling a peptide acid with this compound depends on the specific goals of the synthesis.

For routine synthesis of a single peptide with a C-terminal L-threoninamide, the linear solid-phase approach using an amide-generating resin is generally the most straightforward and efficient method . It minimizes the number of synthetic and purification steps and reduces the risk of C-terminal racemization.

However, the convergent strategy offers greater flexibility . It is particularly advantageous when a common peptide intermediate is needed to generate a library of different C-terminal amides. This approach may also be beneficial for very long or "difficult" sequences where the synthesis of the peptide acid is optimized separately before the final coupling step. Researchers must carefully consider the potential for racemization during the activation of the peptide acid and may need to implement strategies to protect the hydroxyl group of L-threoninamide.

Ultimately, the optimal method will be determined by a careful evaluation of the peptide sequence, the desired scale of synthesis, and the overall strategic goals of the research or development program.

References

A Comparative Analysis of Threonine Amide vs. Threonine Acid in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of L-threonine amide and L-threonine acid for researchers, scientists, and drug development professionals. While direct comparative biological assay data is limited, this document synthesizes available information on their physicochemical properties, known biological roles, and potential differences in performance based on fundamental biochemical principles.

Introduction to Threonine and its Amide Derivative

L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It is a crucial component for protein synthesis, immune function, and the production of mucin, which is vital for gut health.[] Threonine's structure includes a carboxylic acid group, an amino group, and a hydroxyl group on its side chain, making it a polar amino acid.[]

L-threonine amide is a derivative of L-threonine where the carboxylic acid group has been converted to an amide. This modification neutralizes the negative charge of the carboxyl group, which can significantly alter the molecule's physicochemical properties, including its polarity and hydrogen bonding capacity. L-Threonine amide hydrochloride is utilized in nutritional supplements, animal feed, and cell culture media to enhance protein synthesis.[3][4]

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the key properties of L-threonine acid and L-threonine amide, drawing from established chemical principles and available data.

PropertyL-Threonine AcidL-Threonine AmideRationale for Differences & Potential Implications
Molecular Formula C₄H₉NO₃C₄H₁₀N₂O₂The amide has an additional nitrogen and hydrogen and one less oxygen, reflecting the conversion of the carboxylic acid to an amide.[3]
Molecular Weight 119.12 g/mol 118.13 g/mol The molecular weights are very similar.
Functional Groups Carboxylic acid (-COOH), Amino (-NH₂), Hydroxyl (-OH)Amide (-CONH₂), Amino (-NH₂), Hydroxyl (-OH)The primary difference is the amide group in place of the carboxylic acid. This change affects the molecule's charge and hydrogen bonding capabilities.[5]
Charge at Physiological pH (~7.4) Zwitterionic (net neutral charge, but with localized positive and negative charges)Primarily neutral or slightly positive chargeThe amide group is less acidic than the carboxylic acid group, leading to a less charged molecule overall. This could enhance passive diffusion across cell membranes.[6]
Known Biological Roles Essential amino acid, protein synthesis, immune function, gut health, precursor for glycine and serine synthesis.[][7]Mentioned to enhance protein synthesis, used in nutritional supplements and cell culture.[3] A 1964 study suggested that amides of some essential amino acids could replace the acid form in the diet of mice.[8]Threonine acid's roles are well-established. The biological activity of threonine amide is likely linked to its conversion to threonine acid within the cell or its ability to be utilized in a similar manner.
Potential for Cellular Uptake Primarily through specific amino acid transporters.May exhibit increased passive diffusion due to greater neutrality. May also be a substrate for some amino acid transporters.The reduced charge of the amide could lead to different uptake kinetics and mechanisms compared to the acid form.[6]
Metabolic Stability Incorporated into proteins; degraded via specific enzymatic pathways.[1]The amide bond is generally stable but can be hydrolyzed by amidase enzymes to yield the carboxylic acid.[9]The in vivo conversion rate of the amide to the acid is a critical factor in its bioavailability and activity.

Experimental Protocols

To empirically determine the comparative performance of L-threonine amide versus L-threonine acid, the following experimental protocols are proposed:

Cell Viability and Proliferation Assay
  • Objective: To compare the effects of L-threonine acid and L-threonine amide on the growth of a threonine-dependent cell line (e.g., CHO cells).

  • Methodology:

    • Culture CHO cells in a threonine-deficient basal medium.

    • Supplement the medium with equimolar concentrations of L-threonine acid or L-threonine amide across a range of concentrations.

    • Incubate the cells for 24, 48, and 72 hours.

    • Assess cell viability and proliferation using an MTS or MTT assay.

    • A control group with no threonine supplementation should be included to establish a baseline.

In Vitro Protein Synthesis Assay
  • Objective: To directly compare the incorporation of L-threonine acid and L-threonine amide into newly synthesized proteins.

  • Methodology:

    • Utilize a cell-free protein synthesis system (e.g., rabbit reticulocyte lysate).

    • Prepare reaction mixtures containing all necessary components for translation, but deficient in threonine.

    • Add equimolar amounts of either L-threonine acid or L-threonine amide, with one of them being isotopically labeled (e.g., ¹⁴C or ³H).

    • Initiate protein synthesis by adding a template mRNA (e.g., luciferase mRNA).

    • After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Quantify the incorporated radioactivity by liquid scintillation counting to determine the rate of protein synthesis.

Cellular Uptake Assay
  • Objective: To measure and compare the rate of cellular uptake of L-threonine acid and L-threonine amide.

  • Methodology:

    • Culture a relevant cell line (e.g., Caco-2 for intestinal absorption or a target cell line for a specific application) to confluence in multi-well plates.

    • Incubate the cells with a solution containing a known concentration of radiolabeled L-threonine acid or L-threonine amide for various time points.

    • At each time point, wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the rate of uptake and determine kinetic parameters (Vmax and Km) if possible.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the comparison of threonine amide and threonine acid.

G cluster_0 L-Threonine Acid Uptake cluster_1 L-Threonine Amide Uptake (Hypothesized) Threonine_Acid L-Threonine Acid (Zwitterionic) Transporter Amino Acid Transporter Threonine_Acid->Transporter Intracellular_Thr_Acid Intracellular L-Threonine Transporter->Intracellular_Thr_Acid Intracellular_Thr_Amide Intracellular L-Threonine Amide Protein_Synthesis_1 Protein Synthesis Intracellular_Thr_Acid->Protein_Synthesis_1 Incorporation Threonine_Amide L-Threonine Amide (Neutral) Threonine_Amide->Intracellular_Thr_Amide Higher Rate? Passive_Diffusion Passive Diffusion Amidase Amidase Intracellular_Thr_Amide->Amidase Intracellular_Thr_Acid_2 Intracellular L-Threonine Amidase->Intracellular_Thr_Acid_2 Intracellular_Thr_Acid_2->Protein_Synthesis_1

Caption: Comparative cellular uptake pathways of L-threonine acid and L-threonine amide.

experimental_workflow cluster_conditions Experimental Conditions cluster_assays Biological Assays start Start: Prepare Threonine-deficient Cell Culture Medium condition1 Supplement with L-Threonine Acid (various concentrations) start->condition1 condition2 Supplement with L-Threonine Amide (equimolar concentrations) start->condition2 control No Threonine Supplementation (Negative Control) start->control incubation Incubate Cells (24, 48, 72 hours) condition1->incubation condition2->incubation control->incubation assay1 Cell Viability/ Proliferation (MTS/MTT) incubation->assay1 assay2 Protein Synthesis (Radiolabel Incorporation) incubation->assay2 assay3 Cellular Uptake (Kinetic Analysis) incubation->assay3 analysis Data Analysis and Comparison assay1->analysis assay2->analysis assay3->analysis

Caption: Experimental workflow for the comparative analysis of threonine acid vs. threonine amide.

Comparative Analysis and Discussion

While both L-threonine acid and L-threonine amide are expected to support biological processes requiring threonine, their performance in assays may differ due to their distinct physicochemical properties.

  • Bioavailability and Cellular Uptake: The more neutral character of L-threonine amide at physiological pH may allow for enhanced passive diffusion across cell membranes compared to the zwitterionic L-threonine acid, which is more reliant on specific transporter proteins.[6] This could lead to faster or more efficient uptake in certain cell types or conditions. However, the rate of intracellular hydrolysis of the amide to the active acid form by amidases would be a critical determinant of its ultimate biological activity.

  • Metabolic Stability: The amide bond is generally more resistant to enzymatic degradation than some other chemical linkages.[9] This might be advantageous in specific applications where sustained release or protection from degradation is desired. For instance, in cell culture, L-threonine amide might have a longer half-life in the medium compared to L-threonine acid, which is actively metabolized.

  • Efficacy in Protein Synthesis: Both molecules are expected to support protein synthesis. L-threonine amide is marketed for this purpose.[3] However, its efficiency will depend on the rate of its conversion to L-threonine acid, the form directly utilized by the translational machinery. If the intracellular amidase activity is high, the performance of the amide may be comparable to the acid. If it is low, the acid form might show superior performance in short-term assays.

Conclusion

The conversion of the carboxylic acid in L-threonine to an amide presents a molecule with distinct properties that may offer advantages in specific biological applications. The increased neutrality of L-threonine amide could potentially enhance its cellular uptake, while its amide bond may confer greater metabolic stability. However, without direct comparative experimental data, these potential benefits remain theoretical.

The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the biological performance of L-threonine amide against the well-established L-threonine acid. Such studies are crucial for understanding the true potential of L-threonine amide as a tool in research, a supplement in nutrition, or a building block in drug development. It is recommended that researchers conduct these or similar assays within their specific systems to determine the most suitable compound for their needs.

References

A Comparative Guide to the Validation of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride as a Stable Peptide Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threoninamide hydrochloride[1][2][3], as a building block in Solid-Phase Peptide Synthesis (SPPS). While this compound is utilized in various chemical syntheses[2][4], its direct application and performance validation in SPPS are not extensively documented.

This guide outlines the necessary experimental comparisons against the current industry standard, Fmoc-Thr(tBu)-OH[5][6], to objectively assess its stability, coupling efficiency, and impact on final peptide purity. The protocols and data structures provided herein are intended to guide researchers in generating the empirical data required for a thorough validation.

Comparative Performance Data

To validate this compound, its performance must be quantified against the standard Fmoc-Thr(tBu)-OH. The following tables present the key metrics that should be evaluated.

Table 1: Coupling Efficiency and Purity Comparison

Parameter(2S,3R)-2-Amino-3-hydroxybutanamide HClFmoc-Thr(tBu)-OH (Standard)Method of Analysis
Coupling Efficiency (Single) Data to be generated>99% (Typical)Kaiser Test / TNBS Test
Coupling Efficiency (Double) Data to be generated>99.5% (Typical)Kaiser Test / TNBS Test
Crude Peptide Purity Data to be generated70-90% (Sequence Dependent)[6]Analytical RP-HPLC
Final Peptide Purity Data to be generated>98% (Post-Purification)[6]Analytical RP-HPLC
Overall Yield Data to be generated10-40% (Sequence Dependent)[6]Mass Balance

Table 2: Stability and Side Reaction Profile

Parameter(2S,3R)-2-Amino-3-hydroxybutanamide HClFmoc-Thr(tBu)-OH (Standard)Method of Analysis
Shelf-Life Stability (Solid) Data to be generatedStable for >1 year at 2-8°CHPLC analysis over time
Solution Stability (in DMF) Data to be generatedStable during synthesis timeframeHPLC analysis over time
Racemization Tendency Data to be generatedLow with standard activatorsChiral Chromatography
Side Product Formation Data to be generatedMinimalLC-MS Analysis

Experimental Protocols

Detailed methodologies are crucial for generating reproducible and comparable data. The following protocols outline the synthesis of a model peptide and its subsequent analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol details the synthesis of a model hexapeptide (e.g., Tyr-Ala-Gly-Thr -Phe-Leu-NH₂) to compare the incorporation of the two threonine derivatives.

  • Resin Preparation :

    • Start with 100 mg of Rink Amide resin (for a C-terminal amide) in a peptide synthesis vessel.[7]

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes under nitrogen bubbling.[8]

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's amino group.[5]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (Iterative Process) :

    • For Standard Synthesis (Fmoc-Thr(tBu)-OH) :

      • In a separate vial, dissolve Fmoc-L-Amino Acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[9]

    • For Test Synthesis ((2S,3R)-2-Amino-3-hydroxybutanamide HCl) :

      • Note: This building block lacks an N-terminal Fmoc group. It is suitable for incorporation as the final N-terminal residue. For internal incorporation, it would require prior N-Fmoc protection.

      • For N-terminal incorporation: Dissolve the hydrochloride salt (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and a higher amount of DIPEA (8 eq, to neutralize the HCl salt and activate) in DMF.

      • Add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitoring : Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, perform a second coupling (double coupling).[8]

    • Washing : After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection :

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with Dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[5]

    • Add the cleavage cocktail to the resin and react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (like tBu).[9]

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification :

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.[9]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

    • Confirm the identity and mass of the purified peptide using mass spectrometry.[9]

Protocol 2: Peptide Stability Assessment via RP-HPLC

This protocol is used to determine the stability of the purified peptides under forced degradation conditions.

  • Sample Preparation :

    • Prepare stock solutions of the purified peptides (one synthesized with the standard and one with the test building block) at a concentration of 1 mg/mL in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[11]

  • Forced Degradation :

    • Acid/Base Hydrolysis : Incubate peptide aliquots in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 40°C).

    • Oxidative Stress : Incubate a peptide aliquot in 3% hydrogen peroxide.

    • Thermal Stress : Incubate a peptide aliquot at an elevated temperature (e.g., 60°C).

    • Take time points (e.g., 0, 2, 4, 8, 24 hours) for each condition. Neutralize the acid/base samples before analysis.

  • HPLC Analysis :

    • System : Use a standard RP-HPLC system with a C18 column.[10][12]

    • Mobile Phase : Use a gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5% to 65% B over 30 minutes.[11]

    • Detection : Monitor the peptide elution at a UV wavelength of 214 nm or 220 nm.[12]

    • Quantification : Inject the samples from each time point. Calculate the percentage of the parent peptide peak remaining relative to the total area of all peaks in the chromatogram. A decrease in the main peak area indicates degradation.[10]

Visualizations: Workflows and Logic

Diagrams created using DOT language to illustrate key processes.

G cluster_0 SPPS Cycle for a Single Amino Acid Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA, HBTU, DIPEA in DMF) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Kaiser->Coupling Positive (Recouple) Wash2 DMF Wash Kaiser->Wash2 Negative Next Proceed to Next Cycle Wash2->Next

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

G cluster_1 Comparative Validation Logic BB1 Test Building Block (L-Threoninamide HCl) SPPS Identical SPPS Protocol BB1->SPPS BB2 Standard Building Block (Fmoc-Thr(tBu)-OH) BB2->SPPS Crude Crude Peptide Analysis (HPLC, MS) SPPS->Crude Purify RP-HPLC Purification Crude->Purify Final Final Peptide Analysis (Purity, Yield, Stability) Purify->Final Decision Validation Decision Final->Decision

Caption: Logical workflow for the comparative validation of the peptide building blocks.

References

Lack of Public Data on Peptides Synthesized with (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride Necessitates a Comparative Analysis Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations reveal a significant gap in publicly available research regarding the biological efficacy of peptides specifically synthesized with (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride. This particular chemical, also known as L-Threonine amide HCl, is commercially available from suppliers such as BLDpharm, Key Organics, and Thoreauchem, but its incorporation into peptides and their subsequent biological activities are not documented in accessible scientific literature.[1][2][3] Consequently, a direct comparison guide based on experimental data for this specific class of peptides cannot be constructed.

To provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead offer a comparative analysis based on the biological efficacy of peptides with closely related structural modifications. Specifically, we will focus on the impact of C-terminal amidation—the core feature of the requested compound—and the role of threonine residues in peptide function. This approach will provide a foundational understanding of how such modifications are likely to influence peptide performance.

The Role of C-Terminal Amidation in Peptide Efficacy

A common strategy in peptide drug design is the modification of the C-terminus from a carboxylic acid to a carboxamide. This seemingly minor change can significantly alter a peptide's physicochemical properties, leading to enhanced biological activity and stability. Approximately half of all biologically active peptides are amidated at their C-terminus.[4]

Key Advantages of C-Terminal Amidation:

  • Increased Stability: The amide group enhances resistance to enzymatic degradation by endogenous esterases and carboxypeptidases, prolonging the peptide's half-life in biological systems.[4]

  • Altered Bioactivity: Neutralizing the negative charge of the C-terminal carboxylate increases the peptide's overall hydrophobicity and can modify its binding affinity and interaction with receptors.[5] For instance, amidation of the C-terminus of human parathyroid hormone (hPTH) increases its activity, possibly by enabling a hydrogen bond with the PTH-receptor that mimics the natural peptide bond.[5]

  • Improved Membrane Permeability: The change in polarity and hydrogen bonding patterns can influence how a peptide interacts with and crosses cellular membranes.[4]

The Significance of Threonine in Peptide Structure and Function

Threonine is an essential amino acid frequently found in bioactive peptides and proteins.[6][7] Its hydroxyl group is a key site for post-translational modifications like phosphorylation and glycosylation, which are critical for cellular signaling pathways.[6]

Functional Importance of Threonine:

  • Protein Synthesis and Structure: Threonine is crucial for the synthesis of proteins, particularly mucins in epithelial tissues, and contributes to the structural integrity of proteins like collagen and elastin.[7]

  • Cellular Signaling: Threonine phosphorylation is a pivotal event in numerous signaling cascades, including the MAPK/ERK pathway, which governs cell proliferation, differentiation, and survival.[6]

  • Scaffold for Drug Design: Threonine-rich peptides can form stable structures, such as β-hairpins, which can be engineered to mimic the binding affinity and specificity of antibodies.[8]

Comparative Analysis: C-Terminal Amide vs. Carboxylic Acid Peptides

To illustrate the impact of C-terminal amidation, the following table summarizes expected performance differences based on general principles of peptide chemistry.

FeaturePeptide with C-terminal Carboxylic Acid (Peptide-COOH)Peptide with C-terminal Amide (Peptide-CONH2)Rationale for Difference
Susceptibility to Proteolysis HigherLowerThe amide bond is more resistant to carboxypeptidases than the carboxylic acid terminus.[4]
Receptor Binding Affinity Variable (often lower)Variable (often higher)Neutralization of the C-terminal negative charge can enhance hydrophobic and hydrogen-bonding interactions with the receptor.[5]
Half-life in Serum ShorterLongerIncreased stability against enzymatic degradation leads to a longer circulation time.[4]
Net Charge at Physiological pH More NegativeLess Negative / More NeutralThe amide group is neutral, whereas the carboxylic acid is negatively charged at pH 7.4.[5]
Membrane Permeability Generally LowerGenerally HigherIncreased hydrophobicity and altered hydrogen bonding potential can facilitate membrane passage.[4]

Experimental Protocols

While specific protocols for peptides synthesized with this compound are unavailable, the following are standard methodologies used to assess the biological efficacy of modified peptides.

Protocol 1: In Vitro Proteolytic Stability Assay
  • Objective: To determine the stability of a peptide in the presence of proteases.

  • Materials: Peptide-CONH2, Peptide-COOH (control), simulated gastric fluid (SGF) or simulated intestinal fluid (SIF) containing relevant proteases (e.g., pepsin, trypsin), HPLC system.

  • Method:

    • Incubate a known concentration of each peptide in SGF or SIF at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid).

    • Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

    • Calculate the half-life (t1/2) of the peptide under these conditions.

Protocol 2: Receptor Binding Assay
  • Objective: To measure the binding affinity of a peptide to its target receptor.

  • Materials: Cells or membranes expressing the target receptor, radiolabeled or fluorescently-labeled standard ligand, unlabeled competitor peptides (Peptide-CONH2 and Peptide-COOH), scintillation counter or fluorescence plate reader.

  • Method:

    • Incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor peptides.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound ligand (e.g., by filtration or centrifugation).

    • Quantify the amount of bound labeled ligand.

    • Calculate the IC50 (concentration of competitor peptide that inhibits 50% of labeled ligand binding) and subsequently the Ki (binding affinity constant).

Visualizing Peptide Synthesis and Signaling

The following diagrams illustrate the general workflow for peptide synthesis and a key signaling pathway where threonine-containing peptides play a role.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Second Amino Acid Deprotect1->AA2 Repeat Repeat Coupling & Deprotection AA2->Repeat Cleave Cleavage from Resin Repeat->Cleave Purify Purification (HPLC) Cleave->Purify

Workflow for Solid-Phase Peptide Synthesis.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Grb2_Sos Grb2/SOS Receptor->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) Transcription Transcription Factors ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates

MAPK/ERK Signaling Pathway Highlighting Threonine Phosphorylation.

References

A Comparative Guide to the Conformational Effects of Threonine Amide and allo-Threonine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acid residues is a critical determinant of peptide and protein structure, and consequently, their biological function. Threonine, with its two chiral centers at the α- and β-carbons, exists as four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The subtle difference in the orientation of the side-chain hydroxyl and methyl groups between L-threonine (2S, 3R) and its diastereomer L-allo-threonine (2S, 3S) can lead to significant variations in the conformational preferences of peptides. This guide provides an objective comparison of the conformational effects of incorporating L-threonine versus L-allo-threonine into a peptide backbone, with a focus on the C-terminally amidated forms.

Introduction to Conformational Differences

The differing stereochemistry at the β-carbon of threonine and allo-threonine directly influences the steric interactions between the side chain and the peptide backbone. This, in turn, affects the energetically favorable ranges of the backbone dihedral angles, phi (φ) and psi (ψ), as well as the side-chain dihedral angle (χ1). These conformational propensities can dictate the local secondary structure, such as the propensity to form turns or extended structures, and can have a profound impact on the overall three-dimensional structure and biological activity of a peptide.

Quantitative Conformational Analysis

The conformational preferences of threonine and allo-threonine have been investigated through both computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Below are tables summarizing key quantitative data from these studies.

Computationally Derived Conformational Populations

Molecular dynamics simulations on a GGXGG host-guest pentapeptide system, where X was substituted with various amino acids, provide insight into the accessible conformational space. The following table shows the percentage population of different conformational regions for D-allo-threonine. While this study used the D-enantiomer, the relative populations of different regions of the Ramachandran plot offer a strong indication of the conformational biases introduced by the allo configuration.

Amino AcidαR (%)γ (%)β (%)αL (%)
D-allo-Threonine1.81.196.10.4

Data adapted from a molecular dynamics simulation study. The regions are defined as follows: αR (-100°<φ<-30°, -77.5°<ψ<-7.5°), γ (-97.5°<φ<-57.5°, 52.5°<ψ<82.5°), β (-180°<φ<-100°, 90°<ψ<180°), αL (30°<φ<100°, 7.5°<ψ<77.5°).

Experimentally Determined Side-Chain Conformation

A study on cyclic dipeptides, cyclo-(L-X)2, using proton and carbon-13 NMR spectroscopy revealed distinct preferences for the side-chain dihedral angle χ1.

DipeptideDominant χ1 AngleConformation Description
cyclo-(L-Threonine)2+60°Hydroxyl group positioned over the diketopiperazine ring.[1]
cyclo-(L-allo-Threonine)2-60°Methyl group positioned over the diketopiperazine ring.[1]

This difference is attributed to steric factors, highlighting the significant impact of the Cβ stereochemistry on side-chain orientation.[1]

Experimental Protocols

To empirically determine and compare the conformational effects of threonine amide and allo-threonine in a given peptide, a combination of peptide synthesis, purification, and spectroscopic analysis is required.

Peptide Synthesis and Purification

Peptides containing L-threonine or L-allo-threonine with a C-terminal amide can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Fmoc-SPPS of a Model Peptide (e.g., Ac-Ala-X-NH2 where X is Thr or allo-Thr):

  • Resin Selection and Swelling: Start with a Rink Amide resin, suitable for producing C-terminally amidated peptides. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH or Fmoc-allo-Thr(tBu)-OH) by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (e.g., Fmoc-Ala-OH).

  • N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base like DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the dried resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., tBu from the threonine hydroxyl group).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry (e.g., LC-MS).

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the purified lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should typically be in the range of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and get an initial overview of the resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through covalent bonds (typically 2-3 bonds apart).

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.

    • Structural Restraints: Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These coupling constants can be related to the backbone dihedral angle φ using the Karplus equation.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution.

General Protocol for CD Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region (190-250 nm). The peptide concentration should be in the range of 10-100 µM.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the CD spectrum.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Stereochemical difference at the β-carbon.

G Peptide Synthesis and Analysis Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis SPPS Fmoc-SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (1D, 2D) Characterization->NMR CD Circular Dichroism Characterization->CD Modeling Computational Modeling NMR->Modeling CD->Modeling

Caption: Workflow for comparing peptide conformations.

Conclusion

The choice between incorporating L-threonine or L-allo-threonine into a peptide sequence can have significant conformational consequences. The altered stereochemistry at the β-carbon in allo-threonine modifies the local steric environment, leading to different preferences for backbone and side-chain dihedral angles. These changes can influence the adoption of specific secondary structures and ultimately the overall three-dimensional fold of the peptide. For researchers in drug development and peptide design, understanding these conformational effects is crucial for the rational design of peptides with desired structural and functional properties. The experimental and computational approaches outlined in this guide provide a framework for systematically investigating and comparing the impact of these two important amino acid diastereomers.

References

Spectroscopic Comparison of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride and its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: SC-2025-12-26-001

Abstract

This guide provides a comparative analysis of the spectroscopic properties of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride and its diastereomers: (2S,3S), (2R,3S), and (2R,3R). The objective is to differentiate and characterize these stereoisomers using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). Detailed experimental protocols and representative data are presented to aid researchers in the identification and characterization of these compounds.

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide, an amide derivative of the amino acid threonine, and its stereoisomers are of significant interest in pharmaceutical and chemical research due to their potential biological activities and use as chiral building blocks. The precise stereochemistry of these molecules can dramatically influence their pharmacological and toxicological profiles. Therefore, robust analytical methods for their differentiation are crucial. This guide outlines a systematic spectroscopic approach for the unambiguous identification of the four diastereomers of 2-Amino-3-hydroxybutanamide hydrochloride.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the diastereomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Comparison & Characterization Syn Synthesis & Purification of Diastereomers Prep Sample Preparation for Analysis Syn->Prep NMR NMR Spectroscopy (1H, 13C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry (ESI-MS) Prep->MS CD Circular Dichroism Prep->CD Compare Comparative Data Analysis NMR->Compare FTIR->Compare MS->Compare CD->Compare ID Diastereomer Identification Compare->ID

The Amide's Influence: A Comparative Guide to Peptide-Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

The C-terminal amide group, a common post-translational modification, plays a pivotal role in the biological activity of many peptides. This guide provides a comparative analysis of how this modification impacts peptide-receptor binding, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Over half of all biologically active peptides and peptide hormones feature an α-amidated C-terminus.[1] This modification, where a carboxyl group is replaced by an amide, is not merely a minor chemical tweak; it can profoundly influence a peptide's structure, stability, and, most critically, its interaction with its target receptor.[2][3] For many peptide hormones, the C-terminal amide is essential for their full biological activity.[4][5]

The Functional Significance of C-Terminal Amidation

The primary role of C-terminal amidation is the removal of the negative charge from the terminal carboxyl group.[2] This charge neutralization can lead to several beneficial effects:

  • Enhanced Receptor Binding: By eliminating electrostatic repulsion, the amide group can facilitate a more favorable interaction with the receptor's binding pocket, sometimes increasing potency by a hundred or even a thousandfold compared to their free-carboxylate counterparts.[2][6]

  • Increased Stability: Amidation can make peptides less susceptible to degradation by proteases, thereby extending their half-life in biological systems.[3][7]

  • Structural Stabilization: The amide group can help stabilize secondary structures, such as α-helices, which are often crucial for receptor recognition and binding.[8][9][10]

Comparative Binding Affinity Data

The impact of C-terminal amidation on receptor binding affinity is most clearly demonstrated through quantitative data. The following table summarizes experimental data comparing the binding affinities of amidated peptides with their non-amidated (free acid) counterparts for their respective receptors. Binding affinity is often expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), where a lower value indicates a stronger binding affinity.[11][12]

PeptideModificationReceptorBinding Affinity (Kd/Ki/IC50)Fold Change (Amidated vs. Free Acid)
Modelin-5Amidated (-CONH2)P. aeruginosa membraneMLC = 5.9 µM>20-fold increase in activity
Free Acid (-COOH)P. aeruginosa membraneMLC = 138.6 µM
AmylinAmidated (-CONH2)Amylin Receptor-2.6-fold higher activation
Free Acid (-COOH)Calcitonin Receptor-
CTPAmidated (CTP-NH2)TLR4/MD-2 complex-1181.25 kJ/mol (Binding Energy)Higher binding energy
Free Acid (CTP)TLR4/MD-2 complexLower binding energy

Note: Data is compiled from multiple sources to illustrate the general trend. MLC (Minimum Lethal Concentration) is used here as a measure of antimicrobial peptide efficacy, which is related to membrane binding.[7][13][14]

As the table illustrates, C-terminal amidation consistently enhances the biological activity and binding characteristics of these peptides. For instance, the amidated form of Modelin-5 shows a dramatically lower MLC, indicating significantly higher potency against P. aeruginosa.[13] Similarly, amidation has a major impact on human amylin receptor activation.[7]

Key Experimental Methodologies

To assess the impact of the amide group on peptide-receptor binding, researchers employ a variety of experimental techniques. A cornerstone of this research is the radioligand binding assay, which allows for the direct measurement of binding affinity.

Radioligand Binding Assay Protocol

This protocol provides a generalized framework for a competitive radioligand binding assay to determine the Ki of a test peptide (both amidated and non-amidated forms).

Objective: To determine the binding affinity of an unlabeled peptide by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled peptide) with known affinity for the receptor.

  • Unlabeled "cold" competitor peptides (both amidated and free acid versions of the peptide of interest).

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled competitor peptides.

  • Incubation: In each well of the 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide. Include control wells for total binding (radioligand + receptors) and non-specific binding (radioligand + receptors + a high concentration of an unlabeled ligand).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate the bound from the free radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

Other valuable techniques include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which can provide more detailed kinetic and thermodynamic data on the binding interaction.[15][16]

Visualizing the Impact

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a common signaling pathway affected by peptide-receptor binding.

experimental_workflow start Peptide Synthesis (Amidated & Free Acid) binding_assay Competitive Binding Assay (e.g., Radioligand Assay) start->binding_assay receptor_prep Receptor Preparation (e.g., Membrane Extraction) receptor_prep->binding_assay data_acq Data Acquisition (e.g., Scintillation Counting) binding_assay->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis ki_calc Ki Calculation (Cheng-Prusoff Equation) analysis->ki_calc comparison Comparison of Binding Affinities ki_calc->comparison

Caption: Workflow for comparing peptide binding affinities.

gpcr_signaling_pathway peptide Amidated Peptide (Ligand) receptor GPCR (Receptor) peptide->receptor Binding g_protein G-Protein Activation (GDP -> GTP) receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalysis cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A generic GPCR signaling pathway initiated by peptide binding.

References

A Comparative Guide to the In Vitro Stability of Peptides Featuring a C-terminal (2S,3R)-2-Amino-3-hydroxybutanamide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often challenged by their inherent instability in biological environments. A primary route of degradation is enzymatic cleavage by exopeptidases, particularly at the C-terminus. Modification of the C-terminal carboxylic acid to an amide is a well-established strategy to enhance peptide stability. This guide provides a comparative overview of the expected in vitro stability of peptides containing a C-terminal (2S,3R)-2-amino-3-hydroxybutanamide hydrochloride, also known as threonine amide, against other common peptide modifications. While direct experimental data for threonine amide-containing peptides is limited in publicly available literature, this comparison is based on established principles of peptide chemistry and data from analogous modifications.

The inclusion of a C-terminal amide, such as threonine amide, is anticipated to confer significant resistance to carboxypeptidases, thereby prolonging the peptide's half-life in various in vitro assays. This modification, by neutralizing the negative charge of the C-terminal carboxylate and altering the substrate recognition site for degradative enzymes, is a critical tool in modern peptide drug design.[1][2]

Comparative Stability Data

The following table summarizes the in vitro stability of various peptides with different modifications, providing a landscape for assessing the potential performance of peptides containing a C-terminal threonine amide. It is important to note that the stability of a peptide is sequence-dependent and the data below serves as a general guide.

Peptide/CompoundModificationAssay ConditionHalf-life (t½)Key Findings & References
Hypothetical Peptide-Threonine Amide C-terminal Threonine Amide Human Plasma Expected to be significantly > native peptide C-terminal amidation is a known strategy to block carboxypeptidase activity, thereby increasing plasma stability.[1][2]
Tam-labeled [F7,P34]-pNPY analogueInternal fluorescent labelHuman Plasma43.5 hoursRelatively stable in human blood plasma.[3][4]
Tam-labeled short NPY analogueInternal fluorescent label and Lauric acidHuman Plasma3.2 hoursRapidly metabolized despite the fatty acid modification.[3][4]
Stabilized ghrelin analogueD-amino acid substitutionHuman Plasma> 72 hours (approx. 90% intact)D-amino acid substitution significantly prolonged its half-life.[5]
OctreotideSomatostatin analogue with D-amino acidsNot Specified1.5 hoursD-amino acid substitution significantly prolonged its half-life compared to the native peptide.[5]
LinaclotideThree disulfide bondsSimulated Intestinal Fluid (SIF)54 ± 3 minStable toward pepsin degradation in Simulated Gastric Fluid (SGF) but degrades in SIF.[6]
PlecanatideTwo disulfide bondsSimulated Intestinal Fluid (SIF)5 ± 1 minHigh stability in SGF but rapid degradation in SIF.[6]
Peptides with N-terminal aminesUnmodified N-terminusCell Culture Media with hUVECsAlmost entirely degraded by 48 hoursN-terminal modification is crucial for stability against aminopeptidases.[7]
Peptides with C-terminal carboxylic acidsUnmodified C-terminusCell Culture Media with hUVECs19% remaining after 48 hoursC-terminal modification significantly reduces degradation.[7]

Experimental Protocols

Detailed methodologies for key in vitro stability assays are provided below. These protocols are essential for researchers aiming to evaluate the stability of novel peptide candidates.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of plasma proteases.

Materials:

  • Purified peptide stock solution (e.g., 1 mg/mL in PBS).

  • Pooled human plasma (anticoagulated with EDTA or heparin), thawed at 37°C.[8]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid (TFA)).[8]

  • Analytical system: RP-HPLC or LC-MS/MS.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 90 µL of plasma with 10 µL of the peptide stock solution.[8]

  • Incubation: Incubate the mixture at 37°C. Samples should be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: At each time point, transfer an aliquot of the reaction mixture to a new tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining. The degradation half-life is then calculated.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a peptide in the presence of liver microsomal enzymes, primarily cytochrome P450s.[9][10]

Materials:

  • Liver microsomes (human or other species).

  • Test peptide solution.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9][10]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol).[9]

  • Analytical system: LC-MS/MS.

Procedure:

  • Preparation: Prepare the microsomal solution and the NADPH regenerating system according to the supplier's instructions.[9]

  • Reaction Mixture: In a centrifuge tube, pre-incubate the microsomes and the test peptide at 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.[9]

  • Incubation: Incubate the mixture at 37°C with gentle agitation.[9] Take aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[9][11]

  • Termination: Stop the reaction at each time point by adding an ice-cold quenching solvent.[9]

  • Sample Preparation: Centrifuge the samples to pellet the microsomes.[9] Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent peptide in the supernatant using LC-MS/MS. Calculate the intrinsic clearance and half-life.

Gastrointestinal Stability Assay (Simulated Gastric and Intestinal Fluids)

This assay evaluates the stability of a peptide in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which contain digestive enzymes like pepsin and pancreatin, respectively.[12][13][14]

Materials:

  • Simulated Gastric Fluid (SGF), prepared according to USP specifications (contains pepsin).[13][15]

  • Simulated Intestinal Fluid (SIF), prepared according to USP specifications (contains pancreatin).[13][14]

  • Test peptide solution.

  • Quenching solution (e.g., TFA or other suitable organic solvent).

  • Analytical system: RP-HPLC or LC-MS/MS.

Procedure:

  • Reaction Setup: Separately, add the test peptide to pre-warmed SGF and SIF.

  • Incubation: Incubate the mixtures at 37°C with continuous agitation. Collect samples at various time points.

  • Reaction Termination: Stop the enzymatic digestion at each time point by adding a quenching solution.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to determine the concentration of the intact peptide. Calculate the degradation rate and half-life in both SGF and SIF.

Visualizations

Experimental Workflow for In Vitro Peptide Stability Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Peptide Test Peptide Stock Solution Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (Plasma, Microsomes, SGF/SIF) Matrix->Incubate Timepoints Sample at Timepoints (t=0, t1, t2...) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant (HPLC, LC-MS/MS) Centrifuge->Analyze Data Calculate % Remaining vs. Time Analyze->Data HalfLife Determine Half-Life (t½) and Clearance Data->HalfLife

Caption: A generalized workflow for conducting in vitro peptide stability assays.

Signaling Pathway Consideration for Stable Peptides

The enhanced stability of peptides, for instance through C-terminal amidation, is particularly relevant for therapeutic peptides targeting cell surface receptors like G-protein coupled receptors (GPCRs). A longer circulating half-life leads to prolonged receptor engagement and sustained downstream signaling.

G cluster_native Native Peptide cluster_stabilized Stabilized Peptide NativePeptide Native Peptide (Unstable) GPCR1 GPCR NativePeptide->GPCR1 Degradation1 Rapid Degradation NativePeptide->Degradation1 Signaling1 Transient Signaling GPCR1->Signaling1 StabilizedPeptide Stabilized Peptide (e.g., Threonine Amide) GPCR2 GPCR StabilizedPeptide->GPCR2 Degradation2 Slow Degradation StabilizedPeptide->Degradation2 Signaling2 Sustained Signaling GPCR2->Signaling2

Caption: Impact of peptide stability on GPCR signaling duration.

References

Cross-reactivity studies of antibodies against peptides with threonine modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of protein phosphorylation is critical for elucidating cellular signaling pathways and developing novel therapeutics. Threonine phosphorylation, a key post-translational modification, is implicated in a multitude of cellular processes, from signal transduction to cell cycle control. The fidelity of research in this area hinges on the specificity of the antibodies used to detect phosphothreonine (pThr) residues. A significant challenge is the potential for cross-reactivity with the structurally similar phosphoserine (pSer) and the distinct phosphotyrosine (pTyr) residues, which can lead to erroneous results. This guide provides a comparative overview of commercially available anti-phosphothreonine antibodies, supported by experimental data and detailed protocols for in-house validation.

The reversible phosphorylation of threonine is a fundamental mechanism regulating protein function and cellular signaling.[1] Dysregulation of threonine phosphorylation is linked to various diseases, including cancer and neurodegenerative disorders. Consequently, antibodies that can specifically recognize pThr residues are indispensable tools. However, the potential for these antibodies to cross-react with other phosphorylated amino acids necessitates rigorous validation to ensure data reliability.[1]

Comparative Analysis of Anti-Phosphothreonine Antibodies

The following table summarizes the performance of several commercially available anti-phosphothreonine antibodies based on manufacturer-provided data and findings from independent studies. It is crucial to note that the degree of cross-reactivity can vary between antibody lots, underscoring the importance of independent validation.[1]

AntibodySupplierCatalog No.TypeValidated ApplicationsReported Cross-Reactivity with pSer and pTyrValidation Method
Anti-Phosphothreonine Merck MilliporeAB1607Rabbit PolyclonalELISA, IHC(P), IP, WBNo inhibition observed with pSer or pTyr at concentrations up to 1 mg/mL.Competitive ELISA
Phospho-Threonine (42H4) Cell Signaling Technology#9386Mouse MonoclonalE, IP, WBDoes not cross-react with pTyr-containing sequences; shows slight cross-reactivity with a few pSer-containing peptides.ELISA
Anti-Phosphothreonine Sigma-AldrichP3555Mouse Monoclonal (PTR-8)WB, ELISA, Dot BlotNo cross-reactivity observed with non-phosphorylated threonine, pSer, pTyr, AMP, or ATP.ELISA, Dot Blot
Anti-Phosphothreonine Abcamab9337Rabbit PolyclonalIHC-Fr, WB, ELISA, IPNot cross-reacted with pTyr.Not Specified
Custom Anti-pThr In-houseN/ARabbit PolyclonalRIA, WB, IPpSer was 200-fold less potent in inhibiting binding; pTyr was ineffective.[2]Radioimmunoassay (RIA)

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of an anti-phosphothreonine antibody, rigorous in-house validation is essential. The following are detailed protocols for common methods used to assess antibody cross-reactivity.

Peptide Array Analysis for Cross-Reactivity Profiling

Peptide arrays offer a high-throughput method to quantitatively assess the binding specificity of an antibody against a library of phosphorylated and non-phosphorylated peptides.[1]

Materials:

  • Peptide array slides spotted with a library of phosphothreonine, phosphoserine, phosphotyrosine, and corresponding non-phosphorylated peptides.

  • Anti-phosphothreonine antibody to be tested.

  • Fluorescently labeled secondary antibody.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20).

  • Fluorescence scanner.

  • Image analysis software.

Procedure:

  • Blocking: Block the peptide array slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: Dilute the anti-phosphothreonine antibody in blocking buffer to the recommended concentration and incubate with the array overnight at 4°C.

  • Washing: Wash the slide three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the slide three times with wash buffer for 5 minutes each.

  • Scanning: Dry the slide and scan using a fluorescence scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity of each spot using image analysis software. Compare the signal intensities for pThr, pSer, and pTyr peptides to determine the degree of cross-reactivity. A highly specific antibody will exhibit strong signals for pThr peptides with minimal to no signal for pSer and pTyr peptides.[1]

Western Blotting with Phosphatase Treatment for Specificity Validation

This method confirms that the antibody signal is specific to the phosphorylated state of the target protein.[1]

Materials:

  • Cell lysates with known threonine phosphorylation events.

  • Lambda phosphatase or Calf Intestinal Phosphatase (CIP).

  • SDS-PAGE gels and blotting apparatus.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% BSA in TBST; avoid using milk as it contains phosphoproteins).

  • Primary anti-phosphothreonine antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Sample Preparation: Prepare two identical sets of cell lysates. Treat one set with a phosphatase (e.g., lambda phosphatase) according to the manufacturer's instructions to remove phosphate groups. The other set remains untreated as a control.

  • SDS-PAGE and Transfer: Separate the treated and untreated lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phosphothreonine antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.[1]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A specific anti-phosphothreonine antibody should show a strong signal in the untreated lysate and a significantly reduced or absent signal in the phosphatase-treated lysate.[1]

ELISA-based Cross-Reactivity Assessment

ELISA provides a quantitative method to determine the specificity of an antibody for phosphothreonine over other phosphoamino acids.

Materials:

  • 96-well microtiter plates.

  • Peptides containing phosphothreonine, phosphoserine, phosphotyrosine, and a non-phosphorylated control peptide, each conjugated to a carrier protein like BSA.

  • Anti-phosphothreonine antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1M H₂SO₄).

  • Plate reader.

Procedure:

  • Coating: Coat the wells of a microtiter plate with the different phosphopeptide-BSA conjugates and the non-phosphorylated control overnight at 4°C.

  • Blocking: Wash the wells and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the anti-phosphothreonine antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells thoroughly with a wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the wells, add TMB substrate, and incubate until a color develops. Stop the reaction with a stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. A highly specific antibody will show a strong signal in the wells coated with the phosphothreonine peptide and low to no signal in the wells with phosphoserine, phosphotyrosine, or non-phosphorylated peptides.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a typical experimental workflow for assessing antibody cross-reactivity and a key signaling pathway involving threonine phosphorylation.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis pThr Phospho-Threonine Peptide Array Peptide Array Immobilization pThr->Array pSer Phospho-Serine Peptide pSer->Array pTyr Phospho-Tyrosine Peptide pTyr->Array Unmod Unmodified Peptide Unmod->Array Block Blocking Array->Block pAb Primary Antibody (Anti-pThr) Incubation Block->pAb Wash1 Wash pAb->Wash1 Wash2 Wash sAb Secondary Antibody (Fluorescent) Incubation sAb->Wash2 Wash1->sAb Scan Fluorescence Scanning Wash2->Scan Wash3 Wash Quant Signal Quantification Scan->Quant Comp Comparative Analysis Quant->Comp

Experimental Workflow for Peptide Array-based Cross-reactivity Analysis.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Ser/Thr) ERK ERK MEK->ERK Phosphorylates (Thr/Tyr) TF Transcription Factors ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates

Simplified MAPK/ERK Signaling Pathway Highlighting Threonine Phosphorylation.

References

Benchmarking the Performance of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride against other non-canonical amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy for enhancing therapeutic properties such as proteolytic stability and receptor affinity. This guide provides a comparative overview of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, a derivative of L-threonine amide, against other ncAAs. While direct comparative studies on this specific compound are limited, this document outlines a framework for its evaluation, supported by established experimental protocols and a proposed performance benchmark.

Comparative Performance Analysis

To objectively assess the performance of this compound, a comparative study against a panel of other amino acids is proposed. This panel includes the canonical L-threonine, its D-enantiomer, and a structurally distinct ncAA, β-Alanine. The key performance metrics for evaluation are proteolytic stability and receptor binding affinity, chosen for their critical roles in determining the therapeutic efficacy of peptides.

Amino AcidStructureHalf-life in Human Plasma (t½, hours)Receptor Binding Affinity (Kd, nM)
L-Threonine (Canonical)CH₃CH(OH)CH(NH₂)COOH1.550
This compound CH₃CH(OH)CH(NH₂)CONH₂·HCl 8.2 45
D-Threonine (Non-canonical)CH₃CH(OH)CH(NH₂)COOH (D-configuration)> 24150
β-Alanine (Non-canonical)H₂NCH₂CH₂COOH> 24200

Note: The data presented in this table is hypothetical and serves as an illustrative benchmark for a proposed comparative study. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Peptide Synthesis

Peptides incorporating the amino acids listed above would be synthesized using standard solid-phase peptide synthesis (SPPS) with an Fmoc/tBu strategy.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (L-Threonine, this compound, D-Threonine, or β-Alanine) with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and couple it to the resin.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

The resistance of the synthesized peptides to enzymatic degradation will be assessed by incubating them in human plasma.

Protocol:

  • Peptide Incubation: Incubate each peptide at a final concentration of 100 µM in 80% human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Enzyme Quenching: Immediately quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid.

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Determine the half-life (t½) of each peptide by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.

Receptor Binding Assay

The binding affinity of the peptides to a target receptor will be determined using a competitive radioligand binding assay. For the context of this guide, we will consider the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, given the known use of threonine amide derivatives in synthesizing TRPV3 modulators.[1]

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human TRPV3 receptor.

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a known radiolabeled TRPV3 ligand (e.g., [³H]-2-APB), and increasing concentrations of the unlabeled competitor peptides.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability Proteolytic Stability Assay cluster_binding Receptor Binding Assay Resin_Prep Resin Preparation Coupling_Cycles Iterative Coupling Resin_Prep->Coupling_Cycles Cleavage Cleavage & Deprotection Coupling_Cycles->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Incubation Incubation in Plasma Characterization->Incubation Assay_Setup Assay Setup Characterization->Assay_Setup Sampling Time-Point Sampling Incubation->Sampling Quenching Enzyme Quenching Sampling->Quenching Analysis_Stability RP-HPLC Analysis Quenching->Analysis_Stability Half_Life Half-Life Calculation Analysis_Stability->Half_Life Incubation_Binding Incubation Assay_Setup->Incubation_Binding Filtration Filtration Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Kd Calculation Counting->Data_Analysis

Caption: A generalized workflow for the synthesis and comparative performance evaluation of peptides containing non-canonical amino acids.

Signaling Pathway

The transient receptor potential vanilloid 3 (TRPV3) channel, upon activation, initiates a signaling cascade that has been implicated in various physiological processes, including keratinocyte proliferation.[2]

TRPV3_Signaling_Pathway TRPV3 TRPV3 Activation Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII TGFa_Release TGFα Release CaMKII->TGFa_Release EGFR EGFR Activation TGFa_Release->EGFR PI3K PI3K Activation EGFR->PI3K NFkB NF-κB Activation PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation

Caption: The TRPV3-mediated signaling pathway leading to keratinocyte proliferation.[2]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, a compound requiring careful handling due to its potential as a skin and eye irritant.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS). When handling this compound, appropriate personal protective equipment (PPE) must be worn. This includes, at a minimum, safety goggles with side shields, chemical-resistant gloves, and a laboratory coat. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. This information is crucial for its proper handling and storage.

PropertyValue
CAS Number33209-01-7
Molecular FormulaC4H11ClN2O2
Molecular Weight154.60 g/mol
Purity>95%
Hazard StatementsMay cause an allergic skin reaction. Causes serious eye irritation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to institutional and regulatory procedures is mandatory.

  • Waste Identification and Segregation :

    • All waste containing this compound, including expired solid material, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions, must be classified as hazardous waste.

    • Do not mix this waste stream with other chemical wastes unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

  • Container Management :

    • Utilize only approved hazardous waste containers obtained from your EHS department. These containers should be in good condition, compatible with the chemical, and feature secure, leak-proof closures.

    • For liquid waste, such as aqueous solutions, use a designated container for corrosive or aqueous chemical waste. For solid waste, including contaminated labware, a separate, clearly marked container for solid hazardous waste should be used.

  • Labeling :

    • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound," and a clear indication of its hazards (e.g., "Irritant").

    • Record the date when the waste was first added to the container.

  • Storage :

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • This storage area must be under the direct control of laboratory personnel, well-ventilated, and away from incompatible materials. Ensure secondary containment is used to prevent spills.

  • Arranging for Disposal :

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Complete all necessary waste manifest forms and documentation as required by your institution and local regulations.

  • Spill Management :

    • In the event of a spill, immediately restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Identify (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed, and Compatible Container ppe->collect segregate Segregate Solid and Liquid Waste collect->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Pickup and Disposal at an Approved Facility contact_ehs->pickup documentation Complete Waste Manifest and Documentation pickup->documentation end Proper Disposal Complete documentation->end

Caption: Disposal Workflow for this compound.

Essential Safety and Operational Guide for Handling (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride (CAS No. 33209-01-7). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

This compound is classified as an irritant. It may be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects against splashes and dust, preventing serious eye irritation.
Hand Protection GlovesNitrile, chemical-resistantPrevents skin contact and potential allergic reactions.
Body Protection Laboratory CoatStandard, full-lengthProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired when handling the powder outside of a fume hood to prevent respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary equipment, including PPE, weighing materials, and waste containers.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

  • Handling :

    • Always handle the solid compound within a certified chemical fume hood to control dust and vapors.

    • Wear all prescribed PPE before handling the chemical.

    • When weighing, use a spatula to transfer the solid and avoid generating dust.

    • If the compound needs to be dissolved, add the solid to the solvent slowly.

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • As a hydrochloride salt, this compound contains a halogen and should be disposed of in a designated halogenated organic waste container.

  • Containerization :

    • Use a clearly labeled, sealed, and chemically compatible container for all waste.

    • The label should include "Hazardous Waste," the full chemical name, and the associated hazard symbols.

  • Storage and Disposal :

    • Store the sealed waste container in a designated satellite accumulation area.

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor for pickup and final disposal.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start Handling Procedure verify_safety Verify Fume Hood, Eyewash, and Safety Shower prep_start->verify_safety gather_ppe Gather Required PPE verify_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood weigh_carefully Weigh and Transfer Carefully handle_in_hood->weigh_carefully dissolve_slowly Dissolve if Necessary weigh_carefully->dissolve_slowly clean_area Clean Work Area dissolve_slowly->clean_area doff_ppe Remove PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start_disposal Begin Disposal segregate_waste Segregate as Halogenated Waste start_disposal->segregate_waste use_container Use Labeled, Sealed Container segregate_waste->use_container store_waste Store in Satellite Accumulation Area use_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal End of Disposal Procedure contact_ehs->end_disposal

Caption: Workflow for the disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.